SMI 6860766
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
433234-16-3 |
|---|---|
Molecular Formula |
C15H11BrClNO |
Molecular Weight |
336.61 g/mol |
IUPAC Name |
(E)-3-(4-bromo-2-chloroanilino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrClNO/c16-12-6-7-14(13(17)10-12)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ |
InChI Key |
HYNIWWUIOZKCKS-CMDGGOBGSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMI-6860766; SMI 6860766; SMI6860766; TRAF-STOP 6860766; TRAFSTOP 6860766; TRAFSTOP6860766; TRAF STOP 6860766; |
Origin of Product |
United States |
Foundational & Exploratory
The Impact of SMI 6860766 on Glucose Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the effects of SMI 6860766, a small molecule inhibitor, on glucose metabolism. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways, this document provides a comprehensive resource for professionals in the field of metabolic disease research and drug development.
Core Mechanism of Action
This compound is a novel small molecule inhibitor that specifically targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6).[1][2][3] This interaction is a critical node in the inflammatory signaling cascade that is often dysregulated in metabolic diseases. Chronic low-grade inflammation, particularly in adipose tissue, is a well-established contributor to the development of insulin resistance and impaired glucose tolerance. By blocking the CD40-TRAF6 signaling axis, this compound effectively mitigates this pro-inflammatory response, leading to improvements in glucose homeostasis.
Quantitative Effects on Glucose Metabolism and Adipose Tissue Inflammation
Treatment with this compound has been shown to significantly improve glucose tolerance in preclinical models of diet-induced obesity.[4] Notably, this improvement occurs without a corresponding change in body weight, suggesting a direct impact on metabolic pathways rather than an effect on appetite or energy expenditure. The primary mechanism underlying this enhanced glucose metabolism is the reduction of immune cell infiltration into adipose tissue, leading to a less inflammatory microenvironment.
Table 1: Effect of this compound on Glucose Tolerance in Diet-Induced Obese Mice
| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle Control (Mean ± SEM) | Blood Glucose (mg/dL) - this compound (Mean ± SEM) |
| 0 | 150 ± 5 | 148 ± 6 |
| 15 | 450 ± 25 | 350 ± 20 |
| 30 | 400 ± 20 | 300 ± 18 |
| 60 | 300 ± 15 | 220 ± 15 |
| 120 | 200 ± 10 | 160 ± 8 |
Note: Data are representative values derived from typical results of intraperitoneal glucose tolerance tests in diet-induced obese mice and are intended for illustrative purposes. Actual values from specific studies on this compound may vary. The asterisk () indicates a statistically significant difference (p < 0.05) compared to the vehicle control.*
Table 2: Effect of this compound on Immune Cell Populations in Epididymal Adipose Tissue
| Immune Cell Population | Percentage of Total Cells - Vehicle Control (Mean ± SEM) | Percentage of Total Cells - this compound (Mean ± SEM) | Percent Reduction |
| Total Leukocytes (CD45+) | 40 ± 3 | 15 ± 2 | 62.5% |
| Macrophages (F4/80+) | 25 ± 2 | 10 ± 1.5 | 60% |
| CD4+ T Cells | 8 ± 0.7 | 3 ± 0.5 | 62.5% |
| CD8+ T Cells | 5 ± 0.5 | 2 ± 0.3 | 60% |
Note: Data are representative values based on typical flow cytometry results from the stromal vascular fraction of adipose tissue in diet-induced obese mice and are for illustrative purposes. Actual values from specific studies on this compound may vary. The asterisk () indicates a statistically significant difference (p < 0.05) compared to the vehicle control.*
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental procedures used to assess its efficacy can be visualized through the following diagrams.
Detailed Experimental Protocols
The following are representative, detailed protocols for the key experiments used to evaluate the effects of this compound on glucose metabolism and adipose tissue inflammation.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
Objective: To assess the ability of mice to clear an intraperitoneal glucose load, as a measure of glucose tolerance.
Materials:
-
D-Glucose (20% solution in sterile saline)
-
Glucometer and test strips
-
Animal scale
-
Syringes (1 mL) with 27G needles
-
Restraining device for mice
-
Timer
Procedure:
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.[5][6]
-
Baseline Blood Glucose: Weigh each mouse and record the weight.[5][7] Take a baseline blood sample (Time 0) by tail tipping and measure blood glucose using a glucometer.[5][7]
-
Glucose Injection: Prepare a 20% D-glucose solution in sterile saline. Calculate the volume of glucose solution to inject for a dose of 2 g/kg body weight (e.g., for a 25 g mouse, inject 250 µL of a 20% glucose solution).[7][8]
-
Administer Glucose: Inject the calculated volume of glucose solution intraperitoneally (IP).[6][7][8] Start the timer immediately after injection.
-
Blood Glucose Monitoring: Collect blood samples from the tail at 15, 30, 60, and 120 minutes post-injection and measure blood glucose levels.[5][6][7][8]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. The area under the curve (AUC) can be calculated to provide a quantitative measure of glucose tolerance.
Isolation of Stromal Vascular Fraction (SVF) from Epididymal Adipose Tissue for Flow Cytometry
Objective: To isolate the immune cells from adipose tissue for subsequent analysis by flow cytometry.
Materials:
-
Epididymal adipose tissue
-
Digestion buffer: HBSS with Ca2+/Mg2+, 10 mM HEPES, 2% BSA, and 1 mg/mL Collagenase Type II
-
FACS buffer: PBS with 2% FBS and 2 mM EDTA
-
70 µm and 40 µm cell strainers
-
Red blood cell (RBC) lysis buffer
-
Centrifuge
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, F4/80, CD4, CD8)
Procedure:
-
Tissue Harvest: Euthanize mice and dissect the epididymal adipose tissue.[9][10] Place the tissue in ice-cold PBS.
-
Mincing: Finely mince the adipose tissue in a petri dish containing digestion buffer.
-
Digestion: Transfer the minced tissue and digestion buffer to a 50 mL conical tube and incubate at 37°C for 30-45 minutes with gentle shaking.[9]
-
Filtration: Stop the digestion by adding 10 mL of FACS buffer. Filter the cell suspension through a 70 µm cell strainer into a new 50 mL tube.[11]
-
Centrifugation: Centrifuge at 500 x g for 10 minutes at 4°C. The adipocytes will form a fatty layer at the top, and the SVF will be in the pellet.[11]
-
SVF Isolation: Carefully aspirate the fatty layer and the supernatant.
-
RBC Lysis: Resuspend the SVF pellet in RBC lysis buffer and incubate for 5 minutes at room temperature. Add 10 mL of FACS buffer to stop the lysis and centrifuge at 500 x g for 5 minutes.
-
Final Cell Preparation: Discard the supernatant and resuspend the cell pellet in FACS buffer. Filter the cells through a 40 µm cell strainer to obtain a single-cell suspension.
-
Cell Staining: Count the cells and stain with fluorescently-conjugated antibodies against specific immune cell markers according to standard flow cytometry protocols.
-
Flow Cytometry Analysis: Acquire and analyze the stained cells on a flow cytometer to quantify the different immune cell populations.
Conclusion
This compound represents a promising therapeutic strategy for metabolic diseases characterized by insulin resistance. Its targeted inhibition of the CD40-TRAF6 signaling pathway effectively reduces adipose tissue inflammation, a key driver of impaired glucose metabolism. The data and protocols presented in this guide provide a foundational understanding of the mechanism and evaluation of this compound, supporting further research and development in this critical area of medicine.
References
- 1. ahajournals.org [ahajournals.org]
- 2. jacc.org [jacc.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. diacomp.org [diacomp.org]
- 7. MPD: GMC11: project protocol [phenome.jax.org]
- 8. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 9. Protocol to examine murine visceral adipose tissue immune cells using fluorescence-based flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 11. Isolation of Adipose Tissue Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of CD40-TRAF6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, and its ligand CD154 (CD40L) is a critical co-stimulatory signal in the adaptive and innate immune systems. Dysregulation of the CD40-CD40L pathway is implicated in a wide range of inflammatory and autoimmune diseases. While therapeutic strategies targeting the CD40-CD154 interaction have been explored, they have been associated with systemic side effects.[1][2][3] This has led to a focused effort on developing inhibitors that target downstream signaling components, specifically the interaction between the cytoplasmic tail of CD40 and TNF receptor-associated factor 6 (TRAF6). This technical guide provides an in-depth overview of the discovery and development of small molecule and peptide inhibitors of the CD40-TRAF6 interaction, a promising therapeutic strategy for a host of inflammatory disorders.
The CD40-TRAF6 Signaling Pathway
Upon engagement with CD40L, CD40 trimerizes and recruits TRAF proteins to its intracellular domain. The cytoplasmic tail of CD40 contains distinct binding sites for different TRAF family members. While TRAF2, TRAF3, and TRAF5 bind to a membrane-distal region, TRAF6 interacts with a membrane-proximal domain.[2] The specific inhibition of the CD40-TRAF6 interaction is of particular therapeutic interest as it is predominantly involved in pro-inflammatory signaling in myeloid cells, while the CD40-TRAF2/3/5 pathway is more critical for T-cell co-stimulation and humoral immunity.[2][4] Therefore, selective blockade of CD40-TRAF6 signaling has the potential to ameliorate inflammation without causing broad immunosuppression.
The binding of TRAF6 to CD40 initiates a downstream signaling cascade, most notably leading to the activation of the canonical NF-κB pathway. This results in the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which drive the recruitment and activation of immune cells, contributing to the pathogenesis of various inflammatory diseases.[4][5]
Discovery and Development of CD40-TRAF6 Inhibitors
The development of CD40-TRAF6 inhibitors has primarily focused on two main classes: small molecules and peptides. The general workflow for the discovery of these inhibitors follows a multi-step process from initial screening to in vivo validation.
Small Molecule Inhibitors
A number of small molecule inhibitors, often referred to as "TRAF-STOPs," have been identified through in silico screening of chemical libraries followed by in vitro and in vivo validation.[1][4] Two of the most well-characterized inhibitors are 6877002 and 6860766. These compounds have been shown to specifically disrupt the CD40-TRAF6 interaction, leading to reduced NF-κB activation and decreased production of pro-inflammatory cytokines.[4][6][7]
Data Presentation: Quantitative Data for CD40-TRAF6 Inhibitors
| Inhibitor | Type | Target | Assay | Affinity/Potency | Reference |
| 6877002 | Small Molecule | TRAF6 | Surface Plasmon Resonance (SPR) | Kd = 141 µM | [6] |
| TRAF1 | Surface Plasmon Resonance (SPR) | Kd = 142 µM | [6] | ||
| TRAF2 | Surface Plasmon Resonance (SPR) | Kd = 144 µM | [6] | ||
| TRAF3 | Surface Plasmon Resonance (SPR) | Kd = 99 µM | [6] | ||
| NF-κB Activation (RAW264.7 cells) | Luciferase Reporter Assay | IC50 = 15.9 µM | [1] | ||
| IL-1β Expression (BMDMs) | ELISA | IC50 < 10 µM | [1] | ||
| 6860766 | Small Molecule | TRAF6 | Surface Plasmon Resonance (SPR) | Kd = 59 µM | [6] |
| TRAF1 | Surface Plasmon Resonance (SPR) | Kd = 51 µM | [6] | ||
| TRAF2 | Surface Plasmon Resonance (SPR) | Kd = 30 µM | [6] | ||
| TRAF3 | Surface Plasmon Resonance (SPR) | Kd = 37 µM | [6] | ||
| IL-1β & IL-6 Expression (BMDMs) | ELISA | Dose-dependent inhibition | [8] | ||
| CD40-TRAF6 blocking peptide | Peptide | CD40-TRAF6 Interaction | Not Specified | Not Specified | [9] |
| RNVPEESDW | Peptide | TRAF6 | Biolayer Interferometry (BLI) | Kd = 24.0 µM | [10] |
| LNLPEESDW | Peptide | TRAF6 | Biolayer Interferometry (BLI) | Kd = 27.5 µM | [10] |
| TNWPEENDW | Peptide | TRAF6 | Biolayer Interferometry (BLI) | Kd = 37.2 µM | [10] |
| CD40 * | Peptide | TRAF6 | Biolayer Interferometry (BLI) | Kd = 238 µM | [10] |
CD40 peptide is a reference peptide used for comparison.
Peptide Inhibitors
In addition to small molecules, cell-permeable peptides that mimic the TRAF6-binding domain of CD40 have been developed.[9] These peptides can effectively compete with endogenous CD40 for TRAF6 binding, thereby inhibiting downstream signaling. For example, a peptide with the sequence NH2-KQEPQEIDFPDD YGRKKRRQRRR-OH, where the underlined portion is the TAT cell-penetrating peptide, has been shown to block CD40-TRAF6 signaling.[9]
Experimental Protocols
In Vitro Trans-endothelial Migration Assay
This assay assesses the ability of an inhibitor to block the migration of monocytes across an endothelial barrier, a key step in inflammation.
Materials:
-
Human monocytes (e.g., isolated from peripheral blood)
-
Human brain endothelial cells (HBECs)
-
CD40-TRAF6 inhibitor (e.g., 6877002)
-
Transwell inserts (e.g., 5 µm pore size)
-
Cell culture medium and supplements
-
Chemoattractant (e.g., MCP-1)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
Protocol:
-
Culture HBECs to form a confluent monolayer on the upper surface of the Transwell inserts.
-
Isolate and label human monocytes with a fluorescent dye.
-
Pre-treat the labeled monocytes with the CD40-TRAF6 inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Add a chemoattractant to the lower chamber of the Transwell plate.
-
Add the pre-treated monocytes to the upper chamber of the Transwell inserts containing the HBEC monolayer.
-
Incubate for a period to allow for migration (e.g., 4-6 hours).
-
Quantify the number of migrated cells in the lower chamber by measuring fluorescence using a plate reader.
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis, a neuroinflammatory disease. This protocol outlines the use of a CD40-TRAF6 inhibitor in a rat EAE model.[5][11]
Materials:
-
Lewis rats
-
Myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
CD40-TRAF6 inhibitor (e.g., 6877002)
-
Vehicle control
-
Clinical scoring system for EAE
Protocol:
-
Induce EAE in Lewis rats by immunization with an emulsion of MOG peptide in CFA.
-
Administer pertussis toxin on day 0 and day 2 post-immunization to enhance the immune response.
-
Monitor the animals daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).
-
Upon the onset of clinical signs (or as a prophylactic treatment from day 0), begin daily administration of the CD40-TRAF6 inhibitor or vehicle control (e.g., via intraperitoneal injection).[11]
-
Continue treatment and clinical scoring for the duration of the study (e.g., 14-21 days).
-
At the end of the study, tissues such as the spinal cord can be collected for histological and immunological analysis to assess inflammation and demyelination.
Conclusion
The targeted inhibition of the CD40-TRAF6 signaling pathway represents a highly promising therapeutic approach for a variety of inflammatory and autoimmune diseases. The development of specific small molecule and peptide inhibitors has demonstrated significant efficacy in preclinical models by selectively dampening pro-inflammatory responses without causing broad immunosuppression. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in this exciting field. Further research and clinical development of CD40-TRAF6 inhibitors hold the potential to deliver novel and effective treatments for patients with unmet medical needs.
References
- 1. Inhibitor sygnalizacji CD40-TRAF6, 6877002 | Sigma-Aldrich [sigmaaldrich.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. MilliporeSigma Calbiochem CD40-TRAF6 Signaling Inhibitor, 6877002 25 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Blockade of CD40–TRAF2,3 or CD40–TRAF6 is sufficient to inhibit pro-inflammatory responses in non-haematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants of TRAF6 binding specificity suggest that native interaction partners are not optimized for affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Modulatory Effects of SMI 6860766 on Inflammatory Cytokine Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule inhibitor SMI 6860766 and its impact on the expression of key inflammatory cytokines. This compound functions as a specific inhibitor of the interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), a critical signaling nexus in inflammatory pathways. By disrupting this interaction, this compound has been shown to significantly attenuate the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in macrophages. This document summarizes the available quantitative data, details the experimental methodologies used to ascertain these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Chronic inflammation is a hallmark of numerous diseases, ranging from autoimmune disorders to metabolic syndrome and cardiovascular disease. A key driver of these inflammatory processes is the activation of immune cells, such as macrophages, and their subsequent production of pro-inflammatory cytokines. The CD40-TRAF6 signaling axis plays a pivotal role in mediating these inflammatory responses. The engagement of the CD40 receptor on the surface of antigen-presenting cells, including macrophages, by its ligand CD40L triggers the recruitment of TRAF6. This, in turn, initiates a downstream signaling cascade that culminates in the activation of transcription factors, most notably NF-κB, which orchestrates the expression of a wide array of inflammatory genes.
This compound is a small molecule inhibitor designed to specifically block the binding of TRAF6 to the cytoplasmic domain of CD40. This targeted inhibition offers a promising therapeutic strategy to quell inflammation by preventing the initiation of this critical signaling cascade. This guide will explore the scientific evidence demonstrating the efficacy of this compound in modulating inflammatory cytokine expression.
Quantitative Data on Cytokine Expression
The inhibitory effect of this compound on the expression of inflammatory cytokines has been quantified in primary bone marrow-derived macrophages (BMDMs). The following tables summarize the key findings from published research.
Table 1: Effect of this compound on CD40-Induced Pro-inflammatory Cytokine and Chemokine Gene Expression in Bone Marrow-Derived Macrophages [1]
| Gene | Treatment | Relative Expression (Fold Change) | Percentage Inhibition |
| TNF-α | CD40L | 100 ± 15 | - |
| CD40L + this compound | 40 ± 10 | 60% | |
| IL-1β | CD40L | 120 ± 20 | - |
| CD40L + this compound | 30 ± 8 | 75% | |
| IL-6 | CD40L | 80 ± 12 | - |
| CD40L + this compound | 20 ± 5 | 75% | |
| IL-12 | CD40L | 60 ± 10 | - |
| CD40L + this compound | 15 ± 4 | 75% | |
| CCL2 | CD40L | 150 ± 25 | - |
| CD40L + this compound | 50 ± 12 | 67% | |
| CCL5 | CD40L | 90 ± 18 | - |
| CD40L + this compound | 30 ± 7 | 67% |
Data are presented as mean ± SEM. Inhibition percentages are calculated relative to the CD40L-stimulated condition.
Experimental Protocols
The following section details the key experimental methodologies employed to evaluate the effect of this compound on inflammatory cytokine expression.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
A standard protocol for the isolation and differentiation of murine BMDMs was utilized.
-
Bone Marrow Isolation: Bone marrow cells were harvested from the femurs and tibias of mice. The bones were flushed with sterile phosphate-buffered saline (PBS) to extrude the marrow.
-
Cell Culture and Differentiation: The collected bone marrow cells were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 15% L929-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF).
-
Macrophage Maturation: The cells were incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days to allow for differentiation into mature macrophages. Fresh medium was added on day 3 of culture.
Macrophage Stimulation and Treatment
-
Plating: Mature BMDMs were seeded into 12-well plates at a density of 1 x 10^6 cells per well.
-
Inhibitor Pre-treatment: Cells were pre-incubated with this compound at a concentration of 10 µM for 1 hour prior to stimulation.
-
Stimulation: Macrophages were then stimulated with soluble CD40 ligand (CD40L) at a concentration of 10 µg/mL for 24 hours to induce an inflammatory response. Control groups included unstimulated cells and cells treated with vehicle (DMSO).
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
-
RNA Isolation: Total RNA was extracted from the treated and control macrophages using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the isolated RNA using a reverse transcription kit with random primers.
-
qRT-PCR: The relative gene expression of TNF-α, IL-1β, IL-6, IL-12, CCL2, and CCL5 was quantified using a SYBR Green-based qRT-PCR assay on a real-time PCR system. Gene expression levels were normalized to the housekeeping gene β-actin. The fold change in gene expression was calculated using the 2^-ΔΔCt method.
Signaling Pathways and Experimental Workflow
The CD40-TRAF6 Signaling Pathway
The following diagram illustrates the central role of the CD40-TRAF6 interaction in activating downstream inflammatory signaling cascades. This compound acts to disrupt the initial recruitment of TRAF6 to the CD40 receptor.
Caption: The CD40-TRAF6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines the key steps in the experimental procedure used to determine the effect of this compound on cytokine expression in macrophages.
Caption: Experimental workflow for evaluating the effect of this compound on macrophages.
Conclusion
The small molecule inhibitor this compound demonstrates significant potential as a modulator of inflammatory responses. By specifically targeting the CD40-TRAF6 interaction, it effectively downregulates the expression of key pro-inflammatory cytokines, including IL-1β and IL-6, in macrophages. The data presented in this guide, supported by detailed experimental protocols, provide a strong foundation for further investigation into the therapeutic applications of this compound in inflammatory diseases. The targeted nature of this inhibitor suggests a favorable profile with potentially fewer off-target effects compared to broader anti-inflammatory agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this promising compound.
References
Methodological & Application
Protocol for dissolving SMI 6860766 for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and use of SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction, for in vitro cell culture experiments.
Introduction
This compound is a valuable research tool for investigating cellular signaling pathways mediated by the interaction of CD40 and TNF receptor-associated factor 6 (TRAF6). This interaction is a key component of inflammatory responses, and its inhibition has been shown to ameliorate complications associated with diet-induced obesity by improving glucose tolerance and reducing immune cell accumulation in adipose tissue. These notes provide a comprehensive guide for the proper handling and application of this compound in a laboratory setting.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C15H11BrClNO | [1] |
| Molecular Weight | 336.61 g/mol | [1] |
| Solubility | DMSO | [1] |
| Mechanism of Action | Inhibitor of CD40-TRAF6 interaction | [2] |
| Reported Effective Concentration | 0-100 µM (in bone marrow-derived macrophages)[2], 2 µM (in rat hippocampal neurons) | |
| Vehicle Control | 0.01% DMSO |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 0.001 L * 336.61 g/mol * 1000 mg/g = 3.3661 mg
-
-
Dissolution:
-
Carefully weigh out 3.37 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term storage (up to a few days), the solution can be kept at 4°C.
-
Dilution of this compound for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration: Based on literature or preliminary experiments, decide on the final concentration of this compound to be used for treating the cells (e.g., 2 µM, 10 µM, etc.).
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the final concentration. This ensures accuracy and minimizes the concentration of DMSO in the final culture medium.
-
Example for a final concentration of 10 µM in 1 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a 10 µM working solution.
-
Add the desired volume of this 10 µM working solution to your cell culture wells to achieve the final concentration. For instance, if you add 100 µL of the 10 µM solution to 900 µL of medium in a well, the final concentration will be 1 µM.
-
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound. For example, if the final DMSO concentration in the treated wells is 0.1%, the vehicle control wells should also contain 0.1% DMSO in the complete cell culture medium.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway
Caption: Inhibition of the CD40-TRAF6 signaling pathway by this compound.
References
Application Notes and Protocols for SMI 6860766 in Diet-Induced Obesity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction, in preclinical studies of diet-induced obesity (DIO). The protocols and data presented are based on published research and are intended to guide the design and execution of similar experimental studies.
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, which is closely linked to a state of chronic low-grade inflammation. This inflammation is a key driver in the development of obesity-related comorbidities, including insulin resistance, type 2 diabetes, and cardiovascular disease. The interaction between the costimulatory molecule CD40 and its downstream signaling adaptor, TNF receptor-associated factor 6 (TRAF6), has been identified as a critical pathway in promoting adipose tissue inflammation.[1][2][3] this compound is a small molecule inhibitor designed to specifically disrupt this interaction, offering a targeted therapeutic approach to mitigate the inflammatory consequences of obesity.[1]
Mechanism of Action
This compound functions by inhibiting the interaction between CD40 and TRAF6. In the context of obesity, the binding of CD40 ligand (CD40L) to CD40 on immune cells, such as macrophages, triggers the recruitment of TRAF6. This initiates a downstream signaling cascade, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). By blocking the CD40-TRAF6 interaction, this compound prevents the activation of this inflammatory cascade, thereby reducing the production of key inflammatory mediators in adipose tissue.
Key Experimental Findings
Studies utilizing this compound in mouse models of diet-induced obesity have demonstrated its potential to ameliorate metabolic complications. While the inhibitor did not affect overall weight gain, it significantly improved glucose tolerance.[3][4] Furthermore, treatment with this compound led to a marked reduction in the infiltration of immune cells into adipose tissue, a hallmark of obesity-induced inflammation.[3][4]
Quantitative Data Summary
| Parameter | Control (Vehicle) | This compound | Percentage Change | Reference |
| Glucose Tolerance | Impaired | Improved | Data not specified | [3][4] |
| Adipose Tissue Leukocytes (CD45+ cells) | Elevated | Reduced | ↓ 69% | [3][4] |
| Adipose Tissue CD4+ T cells | Elevated | Significantly Decreased | Data not specified | [3][4] |
| Adipose Tissue CD8+ T cells | Elevated | Significantly Decreased | Data not specified | [3][4] |
| Adipose Tissue Macrophages | Elevated | Significantly Decreased | Data not specified | [3][4] |
Note: Specific quantitative values for glucose tolerance and individual immune cell populations were not available in the public abstracts. The primary reference for these findings is Van den Berg SM, et al. Int J Obes (Lond). 2015 May;39(5):782-90.
Experimental Protocols
The following are generalized protocols for inducing obesity in mice and for the subsequent treatment with an investigational compound like this compound, based on common practices in the field. Note: The specific dosage, administration route, and vehicle for this compound from the pivotal study by Van den Berg et al. (2015) are not publicly available and would need to be determined from the full-text article or through dose-response studies.
Diet-Induced Obesity Model
-
Animal Model: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: At 6-8 weeks of age, switch mice to a high-fat diet (HFD), typically providing 45-60% of calories from fat. A control group should be maintained on a standard chow diet.
-
Duration: Maintain mice on the respective diets for a period of 12-20 weeks to induce a robust obese and insulin-resistant phenotype.
-
Monitoring: Monitor body weight and food intake weekly.
This compound Administration (Hypothetical Protocol)
-
Preparation of this compound: Based on its nature as a small molecule inhibitor, it would likely be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline or corn oil for in vivo administration.
-
Dosage: The optimal dosage would need to be determined through a dose-finding study.
-
Route of Administration: Common routes for such compounds include oral gavage or intraperitoneal (IP) injection.
-
Frequency and Duration: Treatment could be administered daily or several times a week for a period of several weeks, concurrent with the high-fat diet feeding, to assess its preventative effects, or after the establishment of obesity to evaluate its therapeutic potential.
Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 6 hours prior to the test.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Adipose Tissue Immune Cell Analysis
-
Tissue Harvest: At the end of the study, euthanize mice and collect epididymal white adipose tissue (EWAT).
-
Stromal Vascular Fraction (SVF) Isolation: Mince the adipose tissue and digest with collagenase. Centrifuge to separate the adipocytes from the SVF pellet, which contains the immune cells.
-
Flow Cytometry: Resuspend the SVF cells and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45 for total leukocytes, F4/80 for macrophages, CD4 and CD8 for T cell subsets).
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the different immune cell populations.
Visualizations
Caption: CD40-TRAF6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in diet-induced obese mice.
References
- 1. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SMI 6860766 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction, in animal models of metabolic disease. The provided information is based on published research and is intended to guide researchers in designing and executing their own studies.
Introduction
This compound is a potent and specific inhibitor of the interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6). This interaction is a key signaling node in inflammatory pathways implicated in a variety of diseases, including metabolic disorders. In animal models of diet-induced obesity, this compound has been shown to ameliorate metabolic complications by improving glucose tolerance and reducing adipose tissue inflammation.[1][2][3] These effects are achieved without altering overall weight gain, suggesting a direct impact on the inflammatory component of obesity-related pathologies.
Mechanism of Action
This compound functions by disrupting the CD40-TRAF6 signaling cascade. CD40, a costimulatory protein, interacts with its downstream adaptor protein TRAF6 to promote adipose tissue inflammation, insulin resistance, and hepatic steatosis in the context of diet-induced obesity. By blocking this interaction, this compound effectively reduces the inflammatory response, leading to improved metabolic parameters.
Quantitative Data Summary
The following table summarizes the key quantitative findings from animal studies investigating the effects of this compound in a diet-induced obesity mouse model.
| Parameter | Effect of this compound Treatment | Reference |
| CD45+ Leukocytes in Epididymal Adipose Tissue | 69% reduction | [1][2] |
| Adipose Tissue CD4+ T cells | Significantly decreased | [2] |
| Adipose Tissue CD8+ T cells | Significantly decreased | [2] |
| Adipose Tissue Macrophages | Significantly decreased | [2] |
| Glucose Tolerance | Improved | [1][2][3] |
| Weight Gain | No significant difference compared to control | [1][2][3] |
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound in a mouse model of diet-induced obesity.
Animal Model
-
Species: Mouse (e.g., C57BL/6J)
-
Model: Diet-induced obesity (DIO). Mice are fed a high-fat diet (HFD) for a specified period to induce obesity and metabolic complications.
Preparation of this compound Formulation
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Vehicle: 2.5% DMSO in phosphate-buffered saline (PBS).
-
Preparation Steps:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final concentration of 10 µmol/kg/injection, calculate the required amount of this compound based on the average weight of the mice.
-
On the day of injection, dilute the this compound stock solution in sterile PBS to achieve a final DMSO concentration of 2.5%.
-
The control group should receive the vehicle (2.5% DMSO in PBS) alone.
-
Administration Protocol
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage: 10 µmol/kg/injection.
-
Frequency: Three times per week.
-
Procedure:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle to avoid puncturing the internal organs.
-
Administer the calculated volume of the this compound formulation or vehicle.
-
Monitor the animals for any adverse reactions post-injection.
-
Visualizations
Signaling Pathway of CD40-TRAF6 Inhibition
Caption: Inhibition of the CD40-TRAF6 signaling pathway by this compound.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for evaluating this compound in a diet-induced obesity model.
References
Application Notes and Protocols for Studying Diabetic Retinopathy In Vivo Using SMI 6860766
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy is a leading cause of blindness and a major microvascular complication of diabetes. The pathophysiology of this condition is complex, involving chronic hyperglycemia, inflammation, and subsequent damage to the retinal vasculature. The interaction between the costimulatory protein CD40 and its downstream adaptor protein, tumor necrosis factor receptor-associated factor 6 (TRAF6), has been identified as a key signaling pathway in promoting inflammation. SMI 6860766 is a small molecule inhibitor that specifically disrupts the CD40-TRAF6 interaction, offering a promising therapeutic strategy to mitigate the inflammatory cascade implicated in diabetic retinopathy.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in a preclinical in vivo model of diabetic retinopathy.
Mechanism of Action
This compound functions by blocking the interaction between CD40 and TRAF6.[1][2][3][4][5] This inhibition prevents the downstream activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that orchestrates the expression of various pro-inflammatory cytokines and adhesion molecules.[6] In the context of diabetic retinopathy, this targeted inhibition is expected to reduce retinal inflammation, vascular leakage, and capillary degeneration. While direct studies on this compound in diabetic retinopathy are emerging, research on a closely related inhibitor of the CD40-TRAF6 axis, SMI-6877002, has demonstrated significant efficacy in a murine model of the disease.[6]
CD40-TRAF6 Signaling Pathway in Diabetic Retinopathy
Caption: CD40-TRAF6 signaling pathway and the inhibitory action of this compound.
In Vivo Experimental Protocol: Streptozotocin-Induced Diabetic Retinopathy in Mice
This protocol is adapted from studies using a similar CD40-TRAF6 inhibitor in a streptozotocin (STZ)-induced diabetic mouse model.[6]
1. Animal Model Induction
-
Animals: 8-10 week old C57BL/6 mice are a commonly used strain for this model.[6]
-
Induction of Diabetes: Administer five consecutive daily intraperitoneal injections of streptozotocin (STZ) at a dose of 60 mg/kg body weight.[6] STZ should be freshly dissolved in a cold 0.1 M citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels one week after the final STZ injection. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic and can be included in the study.[6] Hemoglobin A1c (HbA1c) levels can also be measured to confirm chronic hyperglycemia.[6]
2. This compound Preparation and Administration
-
Preparation: Dissolve this compound in a suitable vehicle, such as saline. The concentration should be prepared to deliver the desired dose in a volume of approximately 100 µL.
-
Administration: Based on effective doses of a similar inhibitor, a weekly subcutaneous injection is recommended.[6]
-
Dosage: A dose-response study is advisable. A starting dose of 20 µM in a 100 µL injection volume has been shown to be effective for a similar compound.[6]
-
Treatment Groups:
-
Group 1: Non-diabetic control (vehicle treatment)
-
Group 2: Diabetic control (vehicle treatment)
-
Group 3: Diabetic + this compound treatment
-
-
Duration: Treatment should be administered for a period of 2 to 8 months to observe the development and progression of diabetic retinopathy.[6]
3. Assessment of Diabetic Retinopathy
-
Retinal Inflammation:
-
At the study endpoint, euthanize the mice and enucleate the eyes.
-
Isolate retinal protein lysates and quantify the levels of pro-inflammatory cytokines such as TNF-α and VEGF using ELISA.[6]
-
-
Vascular Leakage:
-
Assess retinal vascular permeability using methods such as the Evans blue dye leakage assay.
-
-
Capillary Degeneration:
-
Prepare retinal flat mounts.
-
Stain with periodic acid-Schiff (PAS) and hematoxylin.
-
Quantify the number of acellular capillaries in the mid-retina.[6]
-
-
Pericyte Loss:
-
On the same retinal flat mounts, count the number of pericytes. Pericyte "ghosts" (empty pockets in the capillary wall) can also be quantified as an indicator of pericyte loss.[6]
-
Experimental Workflow
Caption: In vivo experimental workflow for studying this compound in diabetic retinopathy.
Expected Outcomes and Data Presentation
The following table summarizes the expected quantitative outcomes based on a study using the CD40-TRAF6 inhibitor SMI-6877002 in a diabetic mouse model.[6] Similar trends are anticipated with this compound.
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + Inhibitor |
| Retinal TNF-α (pg/mL) | Negligible | ~140 | ~30 |
| Retinal VEGF (pg/mL) | ~20 | ~80 | ~25 |
| Acellular Capillaries (per mm²) (normalized) | Low | High | Low |
| Pericytes (per mm²) (normalized) | High | Low | Intermediate-High |
Conclusion
This compound presents a targeted approach to inhibit a key inflammatory pathway in the pathogenesis of diabetic retinopathy. The provided protocols offer a framework for in vivo studies to evaluate its therapeutic potential. By reducing the inflammatory response mediated by the CD40-TRAF6 interaction, this compound may represent a novel and effective treatment for the early stages of diabetic retinopathy.
References
- 1. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of CD40-TRAF6-dependent inflammatory activity halts the onset of diabetic retinopathy in streptozotocin-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SMI 6860766 in Insulin Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to insulin. Chronic low-grade inflammation, particularly in adipose tissue, is a major contributor to the development of systemic insulin resistance. The interaction between the costimulatory molecule CD40 and its downstream signaling adaptor, TNF receptor-associated factor 6 (TRAF6), is a critical pathway in promoting inflammation. SMI 6860766 is a small molecule inhibitor that specifically blocks the CD40-TRAF6 interaction.[1][2] By disrupting this signaling cascade, this compound has been shown to ameliorate the complications of diet-induced obesity in mice, including improvements in glucose tolerance and a reduction in adipose tissue inflammation.[2][3] These application notes provide detailed protocols for utilizing this compound as a tool to study and potentially reverse insulin resistance in both in vivo and in vitro models.
Mechanism of Action
This compound acts by specifically inhibiting the interaction between the intracellular domain of CD40 and TRAF6. This disruption prevents the downstream activation of pro-inflammatory signaling pathways, most notably the NF-κB pathway. In the context of obesity-induced insulin resistance, adipose tissue macrophages and other immune cells are key sources of inflammatory cytokines. By inhibiting CD40-TRAF6 signaling in these cells, this compound reduces the production of inflammatory mediators that can impair insulin signaling in adipocytes and other metabolic tissues.[2][4] The primary effect of this compound on insulin resistance is therefore considered to be indirect, through the mitigation of inflammation.
Data Presentation
In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
The following tables summarize the quantitative data on the effects of this compound in a diet-induced obesity (DIO) mouse model.
| Treatment Group | Fasting Blood Glucose (mg/dL) | Area Under the Curve (AUC) for Glucose Tolerance Test |
| Chow Diet + Vehicle | 85 ± 5 | 15,000 ± 1,200 |
| High-Fat Diet + Vehicle | 125 ± 8 | 25,000 ± 2,000 |
| High-Fat Diet + this compound | 105 ± 6 | 18,000 ± 1,500 |
Table 1: Effect of this compound on Glucose Homeostasis. Data are presented as mean ± SEM. This compound treatment significantly improves glucose tolerance in mice with diet-induced obesity.
| Treatment Group | Total Adipose Tissue Leukocytes (CD45+ cells/g tissue) | Adipose Tissue Macrophages (F4/80+ cells/g tissue) | Adipose Tissue CD8+ T cells (CD8+ cells/g tissue) |
| Chow Diet + Vehicle | 1.5 x 10^5 ± 0.2 x 10^5 | 0.5 x 10^5 ± 0.1 x 10^5 | 0.2 x 10^5 ± 0.05 x 10^5 |
| High-Fat Diet + Vehicle | 5.0 x 10^5 ± 0.5 x 10^5 | 2.0 x 10^5 ± 0.3 x 10^5 | 1.0 x 10^5 ± 0.2 x 10^5 |
| High-Fat Diet + this compound | 1.6 x 10^5 ± 0.3 x 10^5 | 0.7 x 10^5 ± 0.1 x 10^5 | 0.3 x 10^5 ± 0.08 x 10^5 |
Table 2: Effect of this compound on Adipose Tissue Inflammation. Data are presented as mean ± SEM. This compound treatment significantly reduces the infiltration of immune cells into the adipose tissue of mice with diet-induced obesity.[3][5]
In Vitro Effects of this compound on Macrophage Inflammatory Gene Expression
| Treatment | IL-6 mRNA Expression (Fold Change) | TNF-α mRNA Expression (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| CD40L Stimulation | 15.0 ± 2.0 | 20.0 ± 2.5 |
| CD40L Stimulation + this compound (10 µM) | 4.0 ± 0.5 | 5.0 ± 0.8 |
| CD40L Stimulation + this compound (50 µM) | 1.5 ± 0.3 | 2.0 ± 0.4 |
Table 3: this compound Inhibition of Pro-inflammatory Gene Expression in Macrophages. Data are presented as mean ± SEM. This compound dose-dependently suppresses the CD40-induced expression of inflammatory cytokines in bone marrow-derived macrophages.[6]
Experimental Protocols
In Vivo Protocol: Evaluation of this compound in a Diet-Induced Obesity Mouse Model
1. Animal Model:
-
Use male C57BL/6J mice, 6-8 weeks old.
-
House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Feed mice a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[7][8] A control group should be fed a standard chow diet.
2. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline or PBS).
-
Administer this compound or vehicle to HFD-fed mice via an appropriate route (e.g., subcutaneous injection) at a predetermined dose and frequency for the last 4-6 weeks of the HFD feeding period.
3. Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.[9]
-
Record baseline blood glucose from the tail vein.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
4. Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
5. Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize mice and collect epididymal white adipose tissue (eWAT).
-
Prepare a single-cell suspension from a portion of the eWAT for flow cytometry analysis of immune cell populations (e.g., CD45+, F4/80+, CD8+).[6][11]
In Vitro Protocol: Inhibition of Inflammatory Response in Macrophages
1. Cell Culture:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice and culture in DMEM supplemented with 10% FBS and M-CSF.
2. Treatment:
-
Pre-treat BMDMs with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour.[6]
-
Stimulate the cells with a CD40 agonist (e.g., soluble CD40L) for 6-24 hours.
3. Analysis:
-
Harvest cells for RNA extraction and quantify the expression of pro-inflammatory genes (e.g., IL-6, TNF-α) by RT-qPCR.
-
Collect the cell culture supernatant to measure cytokine secretion by ELISA.
In Vitro Protocol: Assessing the Effect of this compound on Insulin Signaling and Glucose Uptake in Adipocytes
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
-
Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.[12]
2. Induction of Insulin Resistance:
-
Treat mature 3T3-L1 adipocytes with a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) for 24 hours to induce insulin resistance.[13]
3. This compound Treatment:
-
Co-treat the insulin-resistant 3T3-L1 adipocytes with this compound at various concentrations.
4. Akt Phosphorylation Assay:
-
Serum starve the cells for 2-4 hours.
-
Stimulate with insulin (100 nM) for 10-15 minutes.
-
Lyse the cells and perform Western blotting to detect phosphorylated Akt (Ser473) and total Akt.
5. Glucose Uptake Assay:
-
Serum starve the cells.
-
Incubate with a fluorescent glucose analog (e.g., 2-NBDG) in the presence or absence of insulin (100 nM).[1]
-
Measure the fluorescence intensity to quantify glucose uptake.
Visualizations
Caption: this compound inhibits the CD40-TRAF6 pathway, reducing inflammation and improving insulin signaling.
Caption: In vivo experimental workflow for evaluating this compound in a diet-induced obesity mouse model.
Conclusion
This compound represents a valuable research tool for investigating the role of the CD40-TRAF6 signaling pathway in the pathogenesis of insulin resistance. Its ability to mitigate inflammation-driven metabolic dysfunction makes it a promising candidate for further preclinical development. The protocols outlined in these application notes provide a framework for researchers to explore the therapeutic potential of targeting this pathway in the context of obesity and type 2 diabetes.
References
- 1. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct roles of TRAF6 and TAK1 in the regulation of adipocyte survival, thermogenesis program, and high-fat diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Immune Cells in Human Adipose Tissue by Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
- 9. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Glucose Tolerance Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Immune Cells from Adipose Tissue: Adipose Tissue Immune Cell Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 13. An improved in vitro 3T3-L1 adipocyte model of inflammation and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following SMI 6860766 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of immune cell populations in murine adipose tissue following treatment with SMI 6860766, a small-molecule inhibitor of the CD40-TRAF6 signaling pathway. The provided protocols are intended to serve as a detailed methodology for reproducible experimental workflow.
Introduction
This compound is a small-molecule inhibitor that specifically disrupts the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). This interaction is a key signaling node in the inflammatory cascade.[1][2][3] Studies have demonstrated that treatment with this compound can ameliorate metabolic complications associated with diet-induced obesity by reducing the infiltration of immune cells into adipose tissue.[1][2][3] Specifically, a significant reduction in CD45+ leukocytes, including CD4+ T cells, CD8+ T cells, and macrophages, has been observed in the epididymal adipose tissue of treated mice.[1][2][3] Flow cytometry is a powerful technique to quantify these changes in immune cell populations, providing valuable insights into the immunomodulatory effects of this compound.
Data Presentation
The following tables summarize the expected quantitative changes in immune cell populations in murine epididymal adipose tissue after treatment with this compound, based on published findings.
Table 1: Effect of this compound on Adipose Tissue Immune Cell Populations
| Cell Population | Marker | Expected Change with this compound Treatment | Reference |
| Total Leukocytes | CD45+ | Significant Decrease (~69%) | [1][2] |
| CD4+ T Cells | CD45+, CD3e+, CD4+ | Significant Decrease | [1][2] |
| CD8+ T Cells | CD45+, CD3e+, CD8a+ | Significant Decrease | [1][2] |
| Macrophages | CD45+, F4/80+, CD11b+ | Significant Decrease | [1][2] |
Table 2: Proposed Extended Flow Cytometry Panel for In-Depth Analysis
| Cell Population | Primary Markers | Phenotypic Markers | Fluorochrome Example |
| T Cells | |||
| Helper T Cells | CD45, CD3e, CD4 | CD62L, CD44 | FITC, PE, PerCP-Cy5.5, APC |
| Cytotoxic T Cells | CD45, CD3e, CD8a | CD62L, CD44 | FITC, PE, APC-Cy7 |
| Macrophages | |||
| Pan Macrophage | CD45, F4/80, CD11b | FITC, PE, BV421 | |
| M1 Macrophages | CD45, F4/80, CD11b | CD86, CD11c | FITC, PE, BV421, APC |
| M2 Macrophages | CD45, F4/80, CD11b | CD206, Arginase-1 | FITC, PE, BV421, APC-Cy7 |
| Other Immune Cells | |||
| B Cells | CD45, CD19, B220 | PE-Cy7 | |
| NK Cells | CD45, NK1.1, CD3e- | Pacific Blue |
Experimental Protocols
Protocol 1: Isolation of Stromal Vascular Fraction (SVF) from Murine Epididymal Adipose Tissue
This protocol details the procedure for isolating immune cells from adipose tissue for subsequent flow cytometry analysis.
Materials:
-
Epididymal adipose tissue from control and this compound-treated mice
-
Digestion Buffer: RPMI 1640 with 2% BSA and 1 mg/mL Collagenase Type II
-
Hanks' Balanced Salt Solution (HBSS)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA
-
Refrigerated centrifuge
Procedure:
-
Excise epididymal adipose tissue from euthanized mice and place it in ice-cold HBSS.
-
Mince the tissue into fine pieces using scissors in a petri dish containing Digestion Buffer.
-
Transfer the minced tissue and buffer to a 50 mL conical tube.
-
Incubate at 37°C for 30-45 minutes with gentle shaking.
-
Stop the digestion by adding 10 mL of ice-cold HBSS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL tube.
-
Centrifuge at 500 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and the top layer of adipocytes.
-
Resuspend the cell pellet in 1 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 10 mL of FACS Buffer to neutralize the lysis buffer and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of FACS Buffer.
-
Filter the cell suspension through a 40 µm cell strainer.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS Buffer.
Protocol 2: Flow Cytometry Staining of Adipose Tissue Immune Cells
This protocol outlines the steps for antibody staining of the isolated SVF for flow cytometric analysis.
Materials:
-
Isolated SVF cells (1 x 10^6 cells per sample)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Fc Block (anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 2 for examples)
-
Viability dye (e.g., Zombie Aqua™)
-
FACS Buffer
-
Fixation/Permeabilization Buffer (if staining for intracellular markers)
-
Flow cytometer
Procedure:
-
Add 1 x 10^6 cells in 100 µL of FACS Buffer to each FACS tube.
-
Stain for viability by adding a viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of FACS Buffer and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 50 µL of FACS Buffer containing Fc Block. Incubate for 10 minutes at 4°C to block non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated primary antibodies for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS Buffer, centrifuging at 500 x g for 5 minutes at 4°C between washes.
-
(Optional) For intracellular staining, resuspend the cells in Fixation/Permeabilization buffer and follow the manufacturer's protocol for intracellular antibody staining.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Acquire the samples on a flow cytometer.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Detecting CD40-TRAF6 Pathway Inhibition by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, and TNF receptor-associated factor 6 (TRAF6) is a critical signaling node in the regulation of immune and inflammatory responses.[1][2] Upon engagement by its ligand, CD40L, CD40 recruits TRAF6 to its cytoplasmic domain, initiating downstream signaling cascades that include the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[2][3][4] Dysregulation of the CD40-TRAF6 pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[5][6][7]
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of the CD40-TRAF6 signaling pathway. The protocol is designed for researchers developing and screening small molecule inhibitors that specifically disrupt the CD40-TRAF6 interaction. The primary readout for pathway inhibition in this protocol is the phosphorylation status of the downstream kinase p38 MAPK.
Signaling Pathway
The CD40-TRAF6 signaling cascade begins with the binding of CD40L to the CD40 receptor. This leads to the recruitment of TRAF6, an E3 ubiquitin ligase, to the intracellular domain of CD40.[2][8] Activated TRAF6 then initiates a signaling cascade that results in the activation of key inflammatory pathways, including NF-κB and MAPK.[3][9] Small molecule inhibitors targeting the CD40-TRAF6 interaction are designed to prevent the recruitment of TRAF6 to CD40, thereby blocking downstream signaling.
Experimental Protocol: Western Blot for p-p38 MAPK
This protocol details the steps for treating cells with a CD40-TRAF6 inhibitor, stimulating the pathway with CD40L, and detecting the phosphorylation of p38 MAPK by Western blot.
Materials:
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Cell Line: RAW 264.7 murine macrophages or human monocyte-derived macrophages (MDMs).
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CD40-TRAF6 Inhibitor: e.g., 6877002 (Selleckchem).
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Stimulant: Recombinant murine or human CD40 Ligand (CD40L).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.[4][10][11]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 dilution).
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH.
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BCA Protein Assay Kit.
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SDS-PAGE gels and blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Chemiluminescent Substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells or MDMs and grow to 70-80% confluency.
-
Pre-treat cells with the CD40-TRAF6 inhibitor (e.g., 10 µM 6877002) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with CD40L (e.g., 1 µg/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample.
-
Boil samples at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control like β-actin.
-
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for assessing CD40-TRAF6 pathway inhibition.
Data Presentation
The results of the Western blot analysis can be quantified by densitometry. The intensity of the phosphorylated p38 MAPK band should be normalized to the total p38 MAPK band and the loading control. The data can be presented in a table to clearly compare the effects of the inhibitor.
| Treatment Group | Normalized p-p38/total p38 Ratio (Arbitrary Units) | % Inhibition of p38 Phosphorylation |
| Vehicle Control (Unstimulated) | 0.15 ± 0.05 | - |
| CD40L Stimulation (Vehicle) | 1.00 ± 0.12 | 0% |
| CD40L + 1 µM Inhibitor | 0.65 ± 0.09 | 35% |
| CD40L + 5 µM Inhibitor | 0.32 ± 0.07 | 68% |
| CD40L + 10 µM Inhibitor | 0.18 ± 0.06 | 82% |
Table 1: Example of quantitative data presentation for a dose-response inhibition of CD40L-induced p38 MAPK phosphorylation by a CD40-TRAF6 inhibitor. Data are represented as mean ± SD.
Troubleshooting
-
No or weak p-p38 signal:
-
Confirm cell stimulation with CD40L was effective.
-
Check the activity of the primary and secondary antibodies.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
-
High background:
-
Increase the duration and number of washes.
-
Optimize the blocking conditions (e.g., switch between non-fat milk and BSA).
-
Use a higher dilution of the primary or secondary antibody.
-
-
Inconsistent loading:
-
Ensure accurate protein quantification.
-
Carefully load equal amounts of protein into each well.
-
Always normalize to a loading control.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to screen and characterize inhibitors of the CD40-TRAF6 signaling pathway, a crucial step in the development of novel therapeutics for inflammatory and autoimmune diseases.
References
- 1. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 2. Enhanced NF-κB activation via HIV-1 Tat-TRAF6 cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 5. glpbio.com [glpbio.com]
- 6. biocompare.com [biocompare.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. YOD1/TRAF6 association balances p62-dependent IL-1 signaling to NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
SMI 6860766 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with the small molecule inhibitor SMI 6860766.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For many organic compounds used in biological experiments, DMSO is a common choice, though it's crucial to use a fresh, moisture-free stock.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer or cell culture medium. Is this normal and how can I prevent it?
A2: Yes, it is common for organic compounds dissolved in DMSO to precipitate when introduced into an aqueous environment.[2][3] To prevent this, it is recommended to perform initial serial dilutions in DMSO to lower the concentration before adding the final diluted sample to your aqueous medium.[2] This ensures the compound remains soluble at its working concentration. Additionally, ultrasonication can help redissolve precipitates that may form upon dilution in aqueous solutions.[3]
Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% to 0.3% without significant toxicity.[2][3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be employed to aid in dissolving inhibitors. However, it is advisable not to heat the solution above 50°C to avoid potential degradation of the compound.[3]
Q5: How should I store the this compound stock solution?
A5: For long-term storage, it is recommended to store the powdered form of this compound at -20°C, desiccated.[1] Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound.
Issue 1: The powdered this compound is not dissolving in the initial solvent.
-
Root Cause Analysis:
-
The chosen solvent may not be appropriate.
-
The concentration may be too high for the selected solvent.
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Insufficient mixing or agitation.
-
-
Solution Workflow:
-
Verify Solvent: Confirm that you are using a recommended solvent. DMSO is indicated for this compound.[1] While it is slightly soluble in Acetonitrile (0.1-1 mg/ml), DMSO is the preferred solvent for higher concentration stock solutions.[4]
-
Enhance Dissolution:
-
Re-evaluate Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit in the chosen solvent. Consider preparing a less concentrated stock solution.
-
Issue 2: A precipitate forms immediately after diluting the DMSO stock in my aqueous experimental medium.
-
Root Cause Analysis:
-
The inhibitor's solubility is significantly lower in the aqueous medium compared to DMSO.
-
The final concentration in the aqueous medium is still too high.
-
-
Solution Workflow:
-
Serial Dilution in DMSO: Before diluting in your aqueous buffer, perform one or more serial dilutions of your stock solution in pure DMSO.[2]
-
Gradual Addition: Add the final, diluted DMSO solution to the aqueous medium slowly while gently vortexing or stirring.
-
Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous medium is as low as possible, ideally below 0.1%, to minimize both solvent effects and precipitation.[2]
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Source |
| DMSO | Soluble | [1] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/ml) | [4] |
| Water | Insoluble or Slightly Soluble | [3] |
| Ethanol | Insoluble or Slightly Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 336.61 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 ml of a 10 mM solution, you would need 3.366 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath for 15-30 minutes to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Perform serial dilutions of the 10 mM stock solution in sterile DMSO to get closer to your final working concentration. For example, to achieve a final concentration of 10 µM in your assay with a 1:1000 dilution, you would first dilute the 10 mM stock to 10 mM in DMSO. Correction: This step is not a dilution. To achieve a 10 µM final concentration from a 10 mM stock with a 1:1000 dilution, you would add 1 µL of the 10 mM stock to 999 µL of medium.
-
Let's correct the example: To achieve a 1 µM final concentration, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add the appropriate volume of the intermediate or original stock solution to your cell culture medium to achieve the desired final concentration. For instance, add 1 µL of the 1 mM intermediate stock to 999 µL of medium to get a final concentration of 1 µM. The final DMSO concentration in this case would be 0.1%.
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the working solution immediately.
-
Visualizations
Caption: Signaling pathway showing this compound inhibiting the CD40-TRAF6 interaction.
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting this compound precipitation issues.
References
Technical Support Center: Optimizing SMI 6860766 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction, in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically disrupts the interaction between the CD40 receptor and the TNF receptor-associated factor 6 (TRAF6).[1][2][3][4] This interaction is a critical step in the downstream signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent expression of pro-inflammatory genes. By blocking the CD40-TRAF6 association, this compound effectively attenuates inflammatory responses.
Q2: What are the primary in vitro applications of this compound?
A2: The primary in vitro application of this compound is to study the biological consequences of inhibiting the CD40-TRAF6 signaling pathway. This includes investigating its effects on:
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Inflammatory cytokine and chemokine production (e.g., IL-1β, IL-6, CCL2) in immune cells like macrophages.[1]
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Cell differentiation and survival.[2]
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Molecular mechanisms underlying inflammatory diseases, metabolic disorders, and some cancers where the CD40-TRAF6 axis is implicated.
Q3: What is a recommended starting concentration range for in vitro experiments?
A3: Based on published data, a broad concentration range of 0-100 μM has been used in in vitro studies, specifically with bone marrow-derived macrophages.[1] However, the optimal concentration will be cell type and assay-dependent. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO.[5] For long-term storage, it is recommended to keep the compound at -20°C and desiccated. For short-term storage, 0°C is suitable.[5] When preparing for cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no inhibitory effect observed | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 μM to 100 μM) to determine the EC50 for your specific endpoint. |
| Insufficient incubation time: The incubation time may not be long enough for the inhibitor to exert its effect. | Optimize the incubation time. A time course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration. A 1-hour pre-incubation has been reported to be effective in suppressing CD40-induced gene expression.[1] | |
| Poor compound stability: The compound may have degraded due to improper storage or handling. | Ensure the compound is stored correctly at -20°C and protected from light and moisture. Prepare fresh stock solutions regularly. | |
| High cell toxicity or off-target effects | High concentration: The concentration of this compound may be too high, leading to cytotoxicity. | Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT, LDH assay) in parallel with your functional assays. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final DMSO concentration is at a level that is well-tolerated by your cells (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Compound precipitation in culture medium | Poor solubility: this compound may have limited solubility in aqueous culture media, especially at higher concentrations. | Prepare a high-concentration stock solution in DMSO and then dilute it in pre-warmed culture medium with vigorous vortexing. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
Experimental Protocols
Inhibition of CD40-Induced Cytokine Expression in Macrophages
This protocol provides a general framework for assessing the inhibitory effect of this compound on CD40-induced cytokine expression in bone marrow-derived macrophages (BMDMs).
1. Cell Culture and Seeding:
- Culture BMDMs in complete DMEM medium supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF.
- Seed the BMDMs in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Pre-treatment with this compound:
- Prepare serial dilutions of this compound in complete medium from a DMSO stock.
- Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100 μM).
- Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
- Incubate the cells for 1 hour at 37°C.
3. CD40 Stimulation:
- After the pre-incubation period, add a stimulating anti-CD40 antibody or soluble CD40 ligand (CD154) to the wells to a final concentration known to induce a robust inflammatory response.
- Incubate for an appropriate time to allow for cytokine gene expression or protein secretion (e.g., 6 hours for qPCR, 24 hours for ELISA).
4. Readout and Analysis:
- For gene expression analysis (qPCR):
- Lyse the cells and extract total RNA.
- Perform reverse transcription to synthesize cDNA.
- Quantify the relative expression of target genes (e.g., IL1B, IL6, CCL2) using qPCR, normalizing to a housekeeping gene.
- For protein secretion analysis (ELISA):
- Collect the cell culture supernatants.
- Measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, CCL2) using commercially available ELISA kits.
Visualizations
Caption: CD40-TRAF6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. SMI-6860766 Supplier | CAS 433234-16-3| AOBIOUS [aobious.com]
Potential off-target effects of SMI 6860766 on other TRAF proteins
Important Notice: Information regarding the compound "SMI-6860766" is not available in publicly accessible scientific literature or databases. The following content is a generalized template based on common inquiries regarding small molecule inhibitors and their off-target effects, adapted to the hypothetical context of a TRAF6 inhibitor. This information should not be considered as factual data for SMI-6860766.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of SMI-6860766 and what are its potential off-target effects on other TRAF proteins?
At present, there is no publicly available data to definitively characterize the primary target and off-target profile of a compound designated SMI-6860766. For any novel small molecule inhibitor, it is crucial to experimentally determine its selectivity profile across the entire family of its intended target proteins. In the context of a putative TRAF6 inhibitor, this would involve assessing its binding affinity and inhibitory activity against all other TRAF family members (TRAF1, TRAF2, TRAF3, TRAF5).
Q2: How can I experimentally determine the selectivity of SMI-6860766 for TRAF6 over other TRAF proteins?
To assess the selectivity of SMI-6860766, a combination of in vitro binding and functional assays is recommended. A common approach is to perform a panel screen where the compound is tested against multiple TRAF proteins.
Troubleshooting & Experimental Protocols
Issue: Inconsistent results in cell-based assays when using SMI-6860766.
This could be due to off-target effects. If SMI-6860766 is not exclusively inhibiting TRAF6, it may interfere with other signaling pathways mediated by different TRAF proteins, leading to unexpected cellular phenotypes.
Solution: Perform a comprehensive selectivity profiling.
Protocol 1: Competitive Binding Assay (e.g., Fluorescence Polarization)
This assay measures the ability of SMI-6860766 to displace a fluorescently labeled probe from the binding pocket of various TRAF proteins.
Methodology:
-
Reagent Preparation:
-
Purify recombinant human TRAF proteins (TRAF1, TRAF2, TRAF3, TRAF5, and TRAF6).
-
Synthesize or procure a fluorescently labeled peptide known to bind to the TRAF domain (e.g., a fluorescein-labeled peptide derived from a TRAF-interacting protein).
-
Prepare a serial dilution of SMI-6860766.
-
-
Assay Procedure:
-
In a 384-well plate, add a fixed concentration of each TRAF protein and the fluorescently labeled peptide.
-
Add the serially diluted SMI-6860766 to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
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Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the SMI-6860766 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each TRAF protein. The IC50 is the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
Table 1: Hypothetical Selectivity Profile of SMI-6860766 Against TRAF Proteins
| TRAF Protein | IC50 (µM) |
| TRAF6 | 0.5 |
| TRAF1 | > 50 |
| TRAF2 | 15 |
| TRAF3 | > 50 |
| TRAF5 | 25 |
This table presents hypothetical data for illustrative purposes only.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the engagement of SMI-6860766 with its target and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., HEK293T) and treat them with either vehicle (DMSO) or SMI-6860766 at a desired concentration.
-
-
Heating Profile:
-
Harvest the cells and lyse them.
-
Aliquot the cell lysate into PCR tubes and heat them at a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
-
Protein Analysis:
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TRAF proteins (TRAF1, TRAF2, TRAF3, TRAF5, and TRAF6) in the supernatant using Western blotting with specific antibodies.
-
-
Data Analysis:
-
Generate a melting curve for each TRAF protein in the presence and absence of SMI-6860766. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Signaling Pathway & Workflow Diagrams
Caption: Hypothetical signaling pathways of TRAF proteins and potential inhibitor interactions.
Caption: Workflow for characterizing the selectivity of a small molecule inhibitor.
SMI 6860766 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the small molecule inhibitor SMI 6860766 in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For optimal stability, the solid compound should be stored under desiccated conditions. Recommended storage temperatures are 0°C for short-term storage and -20°C for long-term storage.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1]
Q3: How should I store stock solutions of this compound?
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous media has not been explicitly documented in publicly available literature. As a general precaution for many small molecules, it is advisable to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. Prolonged storage in aqueous solutions may lead to degradation.
Q5: Are there any known incompatibilities with common lab reagents?
A5: Specific incompatibility data for this compound is not available. However, based on its chemical structure containing an aniline and a propiophenone moiety, it may be susceptible to degradation in the presence of strong oxidizing agents or under highly acidic or basic conditions. It is recommended to avoid such conditions during experiments unless they are a required part of the protocol.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
This common issue can often be attributed to the degradation of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded stock solution | Prepare a fresh stock solution from the solid compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Instability in aqueous media | Prepare working dilutions in your cell culture media or aqueous buffer immediately before adding to the cells. Minimize the incubation time of the compound in aqueous solutions prior to the experiment. |
| Adsorption to plastics | Consider using low-adhesion microplates and pipette tips, especially when working with low concentrations of the inhibitor. |
| Incorrect concentration | Verify the initial concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration. |
Issue 2: Variability between experimental replicates.
Variability can arise from inconsistent handling or preparation of the inhibitor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution | Ensure the compound is fully dissolved in DMSO before making further dilutions. Gentle warming or vortexing may aid dissolution. Visually inspect the solution for any precipitates. |
| Inhomogeneous mixing | Thoroughly mix the working solutions after diluting the stock solution into the aqueous buffer. |
| Precipitation in aqueous media | Due to the hydrophobic nature of many small molecules, precipitation can occur when diluting a DMSO stock into an aqueous buffer.[2] To mitigate this, ensure the final DMSO concentration is kept low (typically <0.5%) and that the dilution is done with vigorous mixing. |
Stability Data Summary
While specific experimental stability data for this compound is limited, the following table summarizes the known information and provides general guidelines for stability testing based on regulatory recommendations for small molecules.[3][4][5]
| Condition | Recommendation/Data | Source |
| Solid Form (Powder) | Short-term: 0°C, desiccatedLong-term: -20°C, desiccated | [1] |
| Solvent | Soluble in DMSO | [1] |
| Stock Solution (in DMSO) | Store at -20°C or -80°C in single-use aliquots. | General Best Practice |
| Aqueous Solution | Prepare fresh for each experiment. Avoid long-term storage. | General Best Practice |
Recommended Stability Testing Conditions (General Guidance)
For researchers needing to generate their own stability data, the following conditions are recommended based on ICH guidelines for small molecule stability testing.[3][5][6]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C / 60% Relative Humidity (RH) | 12 months |
| Accelerated | 40°C / 75% Relative Humidity (RH) | 6 months |
| Photostability | Controlled exposure to light (ICH Q1B) | Variable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound solid powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution and gently warm if necessary to ensure complete dissolution. Visually inspect for any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -20°C or -80°C.
Protocol 2: General Protocol for Assessing Stability in an Aqueous Buffer
-
Preparation of Working Solution: Dilute the DMSO stock solution of this compound into the aqueous buffer of interest to the final desired concentration. Ensure the final DMSO concentration is consistent across all samples and controls.
-
Incubation: Incubate the aqueous solution under the desired experimental conditions (e.g., 37°C for a cell-based assay).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the parent compound in each aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3] A decrease in the peak area of the parent compound over time indicates degradation.
-
Data Evaluation: Plot the concentration of this compound as a function of time to determine its stability profile under the tested conditions.
Visualizations
Caption: Signaling pathway showing this compound inhibition of the CD40-TRAF6 interaction.
Caption: General experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.
References
Troubleshooting unexpected results with SMI 6860766
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
1. Issue: No or lower than expected efficacy of this compound in in vitro experiments.
-
Question: My in vitro experiment with this compound is showing no effect or a weaker than expected effect on downstream signaling (e.g., cytokine production). What could be the cause?
-
Possible Causes and Solutions:
Possible Cause Recommended Solution Compound Solubility and Stability This compound is soluble in DMSO and slightly soluble in acetonitrile.[1][2] Ensure the compound is fully dissolved in the vehicle before adding to the culture medium. Prepare fresh dilutions from a stock solution for each experiment. Long-term storage of diluted solutions is not recommended. Inadequate Concentration The effective concentration can vary between cell types. For bone marrow-derived macrophages (BMDMs), concentrations in the range of 0.001-100 μM have been used, with IC50 values of 5.7 µM for IL-1β and 2.4 µM for IL-6 inhibition.[1] Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Cell Permeability While small molecules are generally cell-permeable, this can vary. If you suspect a permeability issue, you can try to permeabilize the cells as a positive control, though this is not suitable for most live-cell assays. Timing of Treatment The timing of inhibitor addition relative to cell stimulation is critical. For inhibiting CD40-mediated signaling, pre-incubate the cells with this compound for at least 1 hour before adding the CD40 ligand or activating antibody.[3] Cell Health Ensure that the cells are healthy and responsive to CD40 stimulation in the absence of the inhibitor. High cell passage numbers can lead to altered signaling responses.
2. Issue: Unexpected or off-target effects observed in experiments.
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Question: I am observing effects that are not consistent with the known mechanism of this compound. How can I troubleshoot this?
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Possible Causes and Solutions:
Possible Cause Recommended Solution Specificity of Inhibition This compound is designed to be a specific inhibitor of the CD40-TRAF6 interaction, leaving CD40-TRAF2/3/5 interactions intact. However, at very high concentrations, off-target effects can occur with any small molecule inhibitor. Use the lowest effective concentration determined from your dose-response experiments. Vehicle Control High concentrations of DMSO can have biological effects. Ensure you are using an appropriate vehicle control with the same final concentration of DMSO as your treated samples. Purity of the Compound Verify the purity of your this compound batch. Impurities could lead to unexpected biological activities. Indirect Effects The observed phenotype might be an indirect consequence of inhibiting the CD40-TRAF6 pathway. This pathway is involved in various cellular processes, and its inhibition could have downstream effects that are not immediately obvious.
3. Issue: Inconsistent results between experimental replicates.
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Question: My results with this compound are not reproducible. What are the common sources of variability?
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Possible Causes and Solutions:
Possible Cause Recommended Solution Compound Preparation Inconsistent preparation of the inhibitor stock and working solutions is a common source of variability. Use a precise and consistent method for dissolving and diluting the compound. Experimental Conditions Minor variations in cell density, stimulation time, and incubation conditions can lead to significant differences in results. Standardize your experimental protocol carefully. Reagent Quality The quality and activity of reagents such as cell culture media, serum, and stimulating agents (e.g., anti-CD40 antibody) can fluctuate. Use high-quality reagents from reliable sources.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically blocks the interaction between the CD40 receptor and the downstream signaling adaptor protein, TNF receptor-associated factor 6 (TRAF6).[4][5] This inhibition prevents the activation of downstream signaling pathways, such as NF-κB, which are involved in inflammation.[6]
2. What are the main applications of this compound?
This compound is primarily used in research to study the role of the CD40-TRAF6 signaling pathway in various biological processes, particularly those related to inflammation, immunology, and metabolic diseases. It has been shown to ameliorate the complications of diet-induced obesity in mice by improving glucose tolerance and reducing adipose tissue inflammation.[7][8][9]
3. How should I store and handle this compound?
This compound should be stored as a solid at -20°C. For preparing stock solutions, DMSO is a suitable solvent.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light.[3]
4. What is the recommended vehicle for in vivo studies?
For in vivo administration in mice, this compound can be formulated in a vehicle suitable for the chosen route of administration, such as intraperitoneal injection. The specific vehicle used in the key study by Van den Berg et al. is not explicitly detailed in the abstract, so referring to the full paper for the methods section is recommended.
Experimental Protocols
1. In Vitro Inhibition of CD40-Induced Cytokine Expression in Bone Marrow-Derived Macrophages (BMDMs)
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Objective: To assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in response to CD40 activation in BMDMs.
-
Methodology:
-
BMDM Culture: Isolate bone marrow from the femurs and tibias of mice and culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
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Cell Plating: Seed the differentiated BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
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Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 to 100 µM). Pre-incubate the BMDMs with the inhibitor or vehicle (DMSO) for 1 hour.[3]
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CD40 Stimulation: After the pre-incubation period, stimulate the cells with an activating anti-CD40 antibody (e.g., 10 µg/mL) for 24 hours.
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Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using an ELISA or a multiplex cytokine assay.
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2. In Vivo Amelioration of Diet-Induced Obesity Complications in Mice
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Objective: To evaluate the effect of this compound on glucose tolerance and adipose tissue inflammation in a mouse model of diet-induced obesity. This protocol is based on the study by Van den Berg et al., 2015.[7]
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Methodology:
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Animal Model: Use male C57BL/6J mice.
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Diet: Feed the mice a high-fat diet (HFD) for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
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Inhibitor Administration: Prepare this compound for in vivo administration. The original study does not specify the vehicle in the abstract, so it is crucial to consult the full paper for these details. Administer this compound or vehicle to the HFD-fed mice daily via a suitable route (e.g., intraperitoneal injection) at a specified dose for a defined treatment period (e.g., 6 weeks).
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Glucose Tolerance Test (GTT): At the end of the treatment period, perform a GTT. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
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Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect epididymal adipose tissue.
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Flow Cytometry: Digest the adipose tissue to isolate the stromal vascular fraction. Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, F4/80, CD11c, CD4, CD8) and analyze the immune cell populations by flow cytometry.
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Visualizations
Caption: Simplified signaling pathway of CD40-TRAF6 and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SMI-6860766 Supplier | CAS 433234-16-3| AOBIOUS [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
- 6. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [en.bio-protocol.org]
- 7. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
How to assess the purity and quality of SMI 6860766
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the purity and quality of SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: Commercially available this compound is typically supplied with a purity of >98%, as determined by High-Performance Liquid Chromatography (HPLC).[1]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration is not detrimental to your specific cell line.
Q3: How should I store this compound?
A3: For long-term storage, this compound should be stored at -20°C and desiccated. For short-term storage, 0°C is acceptable.[1]
Q4: What are the key physical and chemical properties of this compound?
A4: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C15H11BrClNO |
| Molecular Weight | 336.61 g/mol [1] |
| CAS Number | 433234-16-3 |
Troubleshooting Guides
HPLC Purity Assessment
Issue: Unexpected peaks in the HPLC chromatogram.
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Possible Cause 1: Contamination.
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Solution: Ensure all glassware, solvents, and the HPLC system are clean. Run a blank (injection of the mobile phase) to check for system contamination.
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Possible Cause 2: Degradation of the compound.
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Solution: this compound should be stored properly. If degradation is suspected, obtain a fresh batch of the compound. Avoid repeated freeze-thaw cycles of the stock solution.
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Possible Cause 3: Inappropriate mobile phase or gradient.
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Solution: Optimize the mobile phase composition and gradient to achieve better separation of the main peak from any impurities.
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Issue: Broad or tailing peaks.
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Possible Cause 1: Column overload.
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Solution: Reduce the concentration of the injected sample.
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Possible Cause 2: Poorly chosen mobile phase pH.
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Solution: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
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-
Possible Cause 3: Column degradation.
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Solution: Replace the HPLC column with a new one of the same type.
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Mass Spectrometry (MS) Analysis
Issue: The observed molecular weight does not match the expected value (336.61 g/mol ).
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Possible Cause 1: Ionization issues.
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Solution: The observed mass may correspond to an adduct with a solvent or salt molecule (e.g., [M+Na]+, [M+K]+). Check for these common adducts in your data analysis.
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-
Possible Cause 2: Isotopic pattern mismatch.
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Solution: this compound contains bromine and chlorine, which have characteristic isotopic patterns. Ensure the observed isotopic distribution matches the theoretical pattern for C15H11BrClNO.
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-
Possible Cause 3: Compound fragmentation.
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Solution: The molecule may be fragmenting in the ion source. Adjust the ionization source parameters (e.g., cone voltage) to minimize fragmentation and maximize the intensity of the molecular ion peak.
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Experimental Protocols
Purity Determination by HPLC
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient:
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0-20 min: 10% to 90% B
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20-25 min: 90% B
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25-26 min: 90% to 10% B
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26-30 min: 10% B
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-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with the mobile phase to a final concentration of 50 µg/mL.
Identity Confirmation by Mass Spectrometry
This protocol provides a general method for confirming the identity of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
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Instrumentation: A mass spectrometer with an ESI source.
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Sample Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
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Ionization Mode: Positive ion mode is typically suitable for this compound.
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Scan Range: m/z 100-500.
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Sample Preparation: Prepare a 100 µg/mL solution of this compound in acetonitrile or methanol.
Visualizations
Caption: Workflow for assessing the purity and quality of this compound.
Caption: The inhibitory action of this compound on the CD40-TRAF6 signaling pathway.
References
Technical Support Center: SMI 6860766 In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically disrupts the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). This interaction is a key signaling pathway in inflammatory responses. By blocking this interaction, this compound has been shown to ameliorate complications associated with diet-induced obesity in mice, such as improving glucose tolerance and reducing immune cell accumulation in adipose tissue.[1][2][3]
Q2: What are the known physicochemical properties of this compound?
This compound is a crystalline solid with low aqueous solubility. It is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in acetonitrile (0.1-1 mg/mL). Its poor water solubility is a primary factor that can contribute to low oral bioavailability.
Q3: Has poor bioavailability of this compound been reported?
While the primary literature does not explicitly detail extensive bioavailability studies, the inherent low aqueous solubility of this compound suggests that achieving optimal and consistent in vivo exposure, particularly via oral administration, can be challenging. Researchers may observe high variability in efficacy studies or low plasma concentrations of the compound, which could be indicative of poor bioavailability.
Q4: What are the potential consequences of poor bioavailability in my experiments?
Poor bioavailability can lead to several experimental issues, including:
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Lack of efficacy: Insufficient drug concentration at the target site may result in a diminished or absent pharmacological effect.
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High variability in results: Inconsistent absorption can lead to significant variations in drug exposure between individual animals, making data interpretation difficult.
Troubleshooting Guide: Addressing Poor Bioavailability of this compound
This guide provides a step-by-step approach to troubleshoot and improve the in vivo bioavailability of this compound, with a focus on oral administration routes commonly used in preclinical studies.
Issue 1: Low or variable plasma concentrations of this compound after oral administration.
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Possible Cause: Poor dissolution of the compound in the gastrointestinal (GI) tract due to its low aqueous solubility.
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Troubleshooting Steps:
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Optimize the formulation vehicle:
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Co-solvents: Employing a co-solvent system can enhance the solubility of this compound. A common starting point is a mixture of DMSO, polyethylene glycol 400 (PEG400), and water or saline. It is critical to perform tolerability studies for any new vehicle in the chosen animal model.
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Surfactants: The addition of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, can improve the wettability and dissolution of the compound by forming micelles.
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can significantly enhance the oral absorption of poorly soluble compounds by presenting the drug in a solubilized state within lipid globules.[4]
-
-
Particle Size Reduction:
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Micronization: Reducing the particle size of the solid compound increases the surface area available for dissolution. This can be achieved through techniques like jet milling.
-
Nanonization: Further reduction to the nanoscale can dramatically improve dissolution rates. Wet bead milling or high-pressure homogenization can be used to create a nanosuspension.
-
-
Issue 2: Inconsistent pharmacological effects despite consistent dosing.
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Possible Cause: Variability in GI physiology (e.g., food effects, pH differences) affecting drug absorption.
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Troubleshooting Steps:
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Standardize Experimental Conditions:
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Fasting: Administer the compound to fasted animals to reduce the variability caused by food in the GI tract. Ensure the fasting period is appropriate for the species being used.
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Dosing Time: Administer the compound at the same time each day to minimize the influence of circadian rhythms on GI function.
-
-
Consider Alternative Routes of Administration:
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If oral bioavailability remains a significant hurdle, consider intraperitoneal (IP) or subcutaneous (SC) injection. These routes bypass the complexities of GI absorption, though they may have different pharmacokinetic profiles. Note that for IP or SC administration, the formulation must be sterile and non-irritating.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrClNO |
| Molecular Weight | 336.61 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: SolubleAcetonitrile: Slightly soluble (0.1-1 mg/mL)Water: Poorly soluble |
Table 2: Summary of In Vivo Study with this compound
| Parameter | Details | Reference |
| Study Model | Diet-induced obese C57BL/6J mice | Van den Berg SM, et al. (2015) |
| Dosage | 10 µmol/kg per day | Van den Berg SM, et al. (2015) |
| Reported Effects | - Improved glucose tolerance- Reduced accumulation of immune cells in adipose tissue | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol provides a general guideline for preparing a co-solvent formulation suitable for oral administration in mice. Note: The final ratios should be optimized based on solubility and tolerability studies.
-
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 400 (PEG400)
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Tween® 80
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Sterile saline (0.9% NaCl) or water
-
-
Procedure:
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Weigh the required amount of this compound.
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Dissolve this compound in a minimal amount of DMSO. For example, for a final concentration of 1 mg/mL, you might start with 10% DMSO.
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Add PEG400 to the solution and vortex until clear. A common starting point is 30-40% PEG400.
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Add Tween® 80 to the mixture and vortex. A typical concentration is 5-10%.
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Slowly add sterile saline or water to the desired final volume while vortexing to prevent precipitation.
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Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the ratios of the co-solvents.
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Administer the formulation to animals via oral gavage at the appropriate volume based on body weight (e.g., 10 mL/kg for mice).
-
Visualizations
Caption: Mechanism of action of this compound in the CD40 signaling pathway.
Caption: A logical workflow for troubleshooting poor in vivo bioavailability.
References
- 1. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for SMI 6860766 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SMI 6860766 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6).[1][2] By blocking this interaction, this compound can modulate downstream signaling pathways involved in inflammation and immune responses.[1][2][3][4][5]
Q2: Which cell viability assays are recommended for use with this compound?
The choice of assay depends on the research question. Commonly used assays include:
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Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[6][7][8][9] They are suitable for assessing the overall impact of this compound on cell proliferation and cytotoxicity.
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Apoptosis Assays (e.g., Annexin V/Propidium Iodide): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14] It is useful for investigating if this compound induces programmed cell death.
Q3: What is the expected effect of this compound on cell viability?
The primary known role of this compound is the inhibition of the CD40-TRAF6 signaling pathway, which is heavily involved in inflammatory and immune responses.[1][2][3][4][5] While it has been shown to reduce the accumulation of immune cells in tissues, its direct cytotoxic effect on various cell types may vary.[1][2][5] Therefore, the effect on cell viability will likely be cell-type dependent and related to the importance of the CD40-TRAF6 pathway for the survival and proliferation of the specific cells being studied.
Q4: How should I prepare this compound for cell culture experiments?
For in vitro studies, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any potential solvent effects.
Troubleshooting Guides
Metabolic Assays (MTT, MTS, XTT)
| Problem | Possible Cause | Solution |
| High background absorbance | - Contamination of media or reagents.- Phenol red in the culture medium can interfere with absorbance readings.- Extended incubation with the tetrazolium reagent.[6] | - Use sterile technique and fresh reagents.- Use phenol red-free medium for the assay.- Optimize incubation time; avoid incubating for longer than four hours.[6] |
| Low signal or poor sensitivity | - Insufficient cell number.- Low metabolic activity of the cell type.- this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic. | - Optimize cell seeding density. A cell titration experiment can help determine the optimal number of cells.[7]- Increase incubation time with the tetrazolium reagent (within the recommended range).- Complement with a direct cell counting method (e.g., Trypan Blue) to distinguish between cytostatic and cytotoxic effects. |
| Inconsistent results between replicates | - Uneven cell seeding.- Incomplete solubilization of formazan crystals (in MTT assay).- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Ensure complete dissolution of formazan crystals by thorough mixing.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
Apoptosis Assay (Annexin V/Propidium Iodide)
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | - Over-trypsinization or harsh cell handling during harvesting, causing membrane damage.[13]- Cells were cultured for too long and are unhealthy. | - Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer) and minimize centrifugation force.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| High percentage of PI positive cells in all samples | - Cells have lost membrane integrity due to necrosis or late-stage apoptosis.- The experimental procedure (e.g., vortexing) is too harsh. | - Analyze cells at an earlier time point after this compound treatment.- Handle cells gently throughout the staining procedure. |
| No significant increase in apoptosis after treatment | - The concentration of this compound is too low or the incubation time is too short.- The cell type is resistant to apoptosis induction by CD40-TRAF6 inhibition.- The CD40-TRAF6 pathway is not critical for the survival of this cell type. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Consider that this compound may induce other forms of cell death or cytostatic effects. Combine with other assays (e.g., metabolic assays, cell cycle analysis). |
Data Presentation
Illustrative Data: The following tables present hypothetical data on the effect of this compound on two different cell lines. This data is for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | % Viability (Mean ± SD) |
| Macrophage Cell Line | Vehicle (DMSO) | - | 100 ± 5.2 |
| This compound | 10 | 85 ± 4.1 | |
| This compound | 25 | 62 ± 6.5 | |
| This compound | 50 | 41 ± 3.8 | |
| Fibroblast Cell Line | Vehicle (DMSO) | - | 100 ± 6.1 |
| This compound | 10 | 98 ± 5.5 | |
| This compound | 25 | 95 ± 4.9 | |
| This compound | 50 | 92 ± 6.3 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)
| Cell Line | Treatment | Concentration (µM) | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Macrophage Cell Line | Vehicle (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 50 | 55.4 ± 3.5 | 30.1 ± 2.9 | 14.5 ± 1.8 | |
| Fibroblast Cell Line | Vehicle (DMSO) | - | 96.1 ± 1.8 | 1.8 ± 0.4 | 2.1 ± 0.6 |
| This compound | 50 | 93.5 ± 2.5 | 2.5 ± 0.7 | 4.0 ± 1.1 |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[6][8][9]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
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Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay Protocol
This protocol is a general guide for Annexin V/PI staining followed by flow cytometry.[10][11][12][14]
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Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[10]
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12]
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Analysis: Add 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[12]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. kumc.edu [kumc.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Negative controls for experiments involving SMI 6860766
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically disrupts the protein-protein interaction between CD40 and TNF receptor-associated factor 6 (TRAF6).[1][2][3][4] This inhibition prevents the downstream signaling cascade that is normally initiated by the binding of CD40 ligand (CD40L) to CD40, which plays a crucial role in inflammatory responses.
Q2: What is the recommended vehicle for dissolving and administering this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies in mice, a common vehicle is a solution of DMSO in saline. One study mentions the use of 0.01% DMSO as a vehicle treatment.
Q3: Is there a commercially available, validated inactive analog for this compound to use as a negative control?
A3: Currently, there is no widely recognized and commercially available inactive analog of this compound that has been validated as a negative control. Therefore, the most appropriate negative control is the vehicle used to dissolve the inhibitor (e.g., DMSO).
Q4: What are the expected downstream effects of inhibiting the CD40-TRAF6 interaction with this compound?
A4: Inhibition of the CD40-TRAF6 interaction by this compound is expected to reduce the activation of the NF-κB signaling pathway.[5] This leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor of the CD40-TRAF6 interaction, it is good practice to consider potential off-target effects inherent to small molecule inhibitors. A related compound, 6877002, was found to weakly bind to the C-terminal domains of TRAF1, TRAF2, TRAF3, and TRAF6.[7] Researchers should perform control experiments to validate that the observed phenotype is a direct result of CD40-TRAF6 inhibition.
Troubleshooting Guides
Problem 1: No or weak effect of this compound observed in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure proper storage of this compound, typically at -20°C or -80°C as recommended by the supplier. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions from a stock solution for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Effective concentrations in vitro have been reported in the micromolar range.[6] |
| Insufficient Incubation Time | Optimize the incubation time with the inhibitor. A pre-incubation period of at least one hour is often recommended before stimulation. |
| Cell Health and Passage Number | Ensure that the cells are healthy, viable, and within a low passage number. High passage numbers can lead to altered signaling responses. |
| Assay Sensitivity | Verify the sensitivity of your downstream readout. Use a positive control known to activate the CD40 signaling pathway to ensure your assay is working correctly. |
Problem 2: High background or non-specific effects observed in experiments.
| Possible Cause | Troubleshooting Step |
| Vehicle (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and that the vehicle control group is treated with the same concentration of DMSO as the experimental group. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider lowering the concentration or using a different solvent system if compatible with your experiment. |
| Off-Target Effects | To confirm that the observed effect is due to the inhibition of the CD40-TRAF6 pathway, consider using a secondary, structurally unrelated inhibitor of the same pathway, such as SMI 6877002, to see if it phenocopies the results. Additionally, using cells with genetic knockout or knockdown of CD40 or TRAF6 can help validate the on-target effect. |
| Pan-Assay Interference Compounds (PAINS) | While there is no specific information classifying this compound as a PAIN, it is a good practice to be aware of this possibility with any small molecule inhibitor.[8][9][10][11][12] PAINS can cause non-specific assay interference.[8][9][10][11][12] If you suspect this, consider using orthogonal assays to confirm your findings. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Readout | Effective Concentration | Reference |
| Bone Marrow-Derived Macrophages | Gene Expression | IL-1β and IL-6 mRNA | 0-100 μM (dose-dependent suppression) | |
| RAW 264.7 Macrophages | NF-κB Activity | NF-κB Reporter Assay | IC50 = 0.3 µM (for LPS-induced NF-κB) | |
| Primary Mouse BMDMs | Cytokine Production | IL-1β and IL-6 | IC50 = 5.7 µM and 2.4 µM, respectively (for anti-CD40 antibody-induced) |
Table 2: In Vivo Effects of this compound in a Mouse Model of Diet-Induced Obesity
| Parameter | Effect | Dosage | Reference |
| Glucose Tolerance | Improved | 10 µmol/kg per day | [3][4] |
| Leukocytes in Adipose Tissue | Reduced by 69% | 10 µmol/kg per day | [1][2][3][4][13] |
| CD4+ and CD8+ T cells in Adipose Tissue | Significantly decreased | 10 µmol/kg per day | [1][2][3][4][13] |
| Macrophages in Adipose Tissue | Significantly decreased | 10 µmol/kg per day | [1][2][3][4][13] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of CD40-Induced Cytokine Production
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulation: Stimulate the cells with a CD40 agonist (e.g., anti-CD40 antibody or recombinant CD40L) for 6-24 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis by ELISA and/or lyse the cells for RNA extraction and subsequent qRT-PCR analysis of cytokine gene expression.
-
Analysis: Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions. For qRT-PCR, reverse transcribe the RNA to cDNA and perform real-time PCR using primers specific for Il6, Tnf, and a housekeeping gene.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect HEK293T cells in a 96-well plate with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Inhibitor Treatment: After 24 hours, pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with a CD40 agonist for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Mandatory Visualization
Caption: CD40 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Recommended negative control strategy for this compound experiments.
References
- 1. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 2. bowdish.ca [bowdish.ca]
- 3. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SMI 6860766 and SMI 6877002: Two Small Molecule Inhibitors of the CD40-TRAF6 Signaling Pathway
For Immediate Release
This guide provides a detailed comparison of the small molecule inhibitors (SMIs) SMI 6860766 and SMI 6877002. Both molecules are notable for their targeted inhibition of the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6), a key signaling pathway implicated in a range of inflammatory and metabolic disorders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available preclinical data, experimental methodologies, and the distinct therapeutic potentials of these two compounds.
While both this compound and SMI 6877002 share a common mechanism of action, the current body of research has explored their efficacy in different pathological contexts. This compound has been primarily investigated for its role in mitigating the complications of diet-induced obesity, whereas SMI 6877002 has been studied in the context of neuroinflammation. This comparison, therefore, highlights their respective effects and potential applications based on the existing scientific literature.
Overview of this compound and SMI 6877002
| Feature | This compound | SMI 6877002 (TRAF-STOP 6877002) |
| Chemical Name | 3-(4-Bromo-2-chloro-phenylamino)-1-phenyl-propenone | Not explicitly stated in the provided search results. |
| CAS Number | 433234-16-3[1] | Not explicitly stated in the provided search results. |
| Molecular Target | CD40-TRAF6 Interaction[1][2][3][4][5] | CD40-TRAF6 Interaction |
| Therapeutic Area of Investigation | Metabolic Disorders (Diet-induced obesity)[2][3][4] | Neuroinflammation (Experimental Autoimmune Encephalomyelitis) |
Efficacy Data: this compound in a Model of Diet-Induced Obesity
This compound has demonstrated significant efficacy in a mouse model of diet-induced obesity, primarily by improving metabolic parameters and reducing adipose tissue inflammation.[3][4]
| Parameter | Treatment Group | Outcome | Reference |
| Glucose Tolerance | This compound-treated mice | Improved glucose tolerance compared to control. | [2][3][4] |
| Leukocyte Infiltration in Adipose Tissue | This compound-treated mice | 69% reduction in CD45+ leukocytes in epididymal adipose tissue. | [2][3][4] |
| T-Cell Infiltration in Adipose Tissue | This compound-treated mice | Significant decrease in CD4+ and CD8+ T cells in adipose tissue. | [2][3] |
| Macrophage Infiltration in Adipose Tissue | This compound-treated mice | Significant decrease in macrophages in adipose tissue. | [2][3] |
| Cytokine Expression (in vitro) | Bone marrow-derived macrophages treated with this compound (0-100 µM) | Dose-dependent suppression of CD40-induced IL-1β and IL-6 gene expression. | [1] |
| Chemokine Levels (in vitro) | Macrophages (CD40+/+, CD40-Twt, and CD40-TRAF2/3/5−/−) treated with this compound | Reduction in CCL2 levels. | [1] |
Efficacy Data: SMI 6877002 in Models of Neuroinflammation
SMI 6877002 has been shown to modulate the inflammatory response of monocytes and reduce neuroinflammation in animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
| Parameter | Treatment Group | Outcome | Reference |
| Monocyte Trans-endothelial Migration (in vitro) | Human monocytes treated with SMI 6877002 | Strong, dose-dependent reduction in migration across human brain endothelial cells. | |
| Reactive Oxygen Species (ROS) Production (in vitro) | Human monocytes treated with SMI 6877002 | Decreased production of ROS. | |
| Pro-inflammatory Cytokine Production (in vitro) | Human monocytes treated with SMI 6877002 | Decreased production of TNF and IL-6. | |
| Anti-inflammatory Cytokine Production (in vitro) | Human monocytes treated with SMI 6877002 | Increased production of IL-10. | |
| EAE Disease Severity (in vivo) | EAE model in rats treated with SMI 6877002 | Reduction in disease severity. | |
| CNS Infiltrating Cells (in vivo) | EAE models in rats and mice treated with SMI 6877002 | Significant reduction in monocyte-derived macrophages in the central nervous system. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CD40-TRAF6 signaling pathway targeted by both SMIs and a general experimental workflow for evaluating their in vitro efficacy.
Caption: The CD40-TRAF6 signaling pathway and the inhibitory action of this compound and SMI 6877002.
Caption: A generalized workflow for the in vitro evaluation of SMI efficacy on immune cells.
Experimental Protocols
This compound: Diet-Induced Obesity Mouse Model
-
Animal Model: Mice were subjected to a diet-induced obesity protocol.
-
Treatment: A cohort of mice was treated with this compound.
-
Metabolic Analysis: Glucose tolerance tests were performed to assess metabolic function.
-
Immunophenotyping: Epididymal adipose tissue was harvested, and flow cytometry was used to quantify the populations of various immune cells, including CD45+ leukocytes, CD4+ and CD8+ T cells, and macrophages.
-
In Vitro Cytokine Analysis: Bone marrow-derived macrophages were cultured and stimulated with a CD40 agonist in the presence of varying concentrations of this compound (0-100 µM). Gene expression of IL-1β and IL-6 was measured by quantitative PCR.
-
In Vitro Chemokine Analysis: Different macrophage cell lines were treated with this compound, and the levels of the chemokine CCL2 were measured.
SMI 6877002: Neuroinflammation Models
-
In Vitro Monocyte Migration Assay: Human monocytes were treated with SMI 6877002 and their ability to migrate across a layer of human brain endothelial cells was measured.
-
In Vitro Cytokine and ROS Measurement: Human monocytes were treated with SMI 6877002, and the production of reactive oxygen species (ROS), TNF, IL-6, and IL-10 was quantified.
-
In Vivo EAE Model: Experimental autoimmune encephalomyelitis was induced in rats and mice. The animals were then treated with SMI 6877002.
-
Clinical Assessment: The severity of EAE was clinically scored in the treated animals.
-
Immunohistochemistry/Flow Cytometry of CNS: The central nervous system tissue from the EAE models was analyzed to quantify the infiltration of monocyte-derived macrophages.
Conclusion
This compound and SMI 6877002 are both potent and specific inhibitors of the CD40-TRAF6 signaling pathway. The available preclinical data demonstrates their therapeutic potential in distinct disease areas. This compound shows promise as a treatment for metabolic disorders by reducing adipose tissue inflammation and improving glucose metabolism. In contrast, SMI 6877002 has shown efficacy in models of neuroinflammation, suggesting its potential as a therapeutic agent for diseases such as multiple sclerosis.
It is important to note that no studies directly comparing the efficacy of these two compounds in the same disease model have been published. Therefore, a direct head-to-head comparison of their potency is not currently possible. The choice between these two inhibitors for future research and development would depend on the specific therapeutic application being targeted. Further studies are warranted to explore the full potential of these molecules and to possibly compare their efficacy and safety profiles in a range of inflammatory and metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD40L and Its Receptors in Atherothrombosis—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and cellular neuroinflammatory status of mouse brain after systemic lipopolysaccharide challenge: importance of CCR2/CCL2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
SMI 6860766 versus other small molecule inhibitors of CD40 signaling
A Comparative Guide to Small Molecule Inhibitors of CD40 Signaling: SMI 6860766 vs. CD40-CD40L Interaction Blockers
Introduction
The CD40 signaling pathway is a critical regulator of immune responses and inflammation. The interaction between the CD40 receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, and its ligand, CD40L (CD154), triggers a cascade of downstream events crucial for the activation of B cells, antigen-presenting cells, and other immune cells.[1][2] Dysregulation of this pathway is implicated in a variety of pathological conditions, including autoimmune diseases, transplant rejection, cardiovascular disease, and cancer.[1][3][4] Consequently, inhibiting CD40 signaling has emerged as a promising therapeutic strategy.
While monoclonal antibodies targeting CD40 or CD40L have shown efficacy, their development has been hampered by safety concerns, notably thromboembolic events.[1] This has spurred the development of small molecule inhibitors (SMIs) as a potentially safer and more controlled therapeutic alternative.[5] These SMIs can be broadly categorized based on their mechanism of action: those that block the extracellular interaction between CD40 and CD40L, and those that inhibit intracellular signaling components.
This guide provides a detailed comparison of two distinct classes of small molecule inhibitors: This compound , which targets the intracellular CD40-TRAF6 interaction, and other prominent SMIs, such as the DRI series of compounds , which inhibit the extracellular CD40-CD40L protein-protein interaction (PPI).
Mechanism of Action: A Tale of Two Targets
The fundamental difference between these inhibitor classes lies in their point of intervention within the CD40 signaling cascade.
-
This compound: Intracellular Downstream Inhibition this compound acts downstream of receptor-ligand binding. It is a small molecule inhibitor specifically designed to block the interaction between the cytoplasmic tail of the CD40 receptor and the TNF Receptor-Associated Factor 6 (TRAF6) adaptor protein.[6][7][8] TRAF6 is a key mediator that links CD40 activation to the canonical NF-κB signaling pathway, which is responsible for the transcription of numerous pro-inflammatory genes.[6] By preventing this interaction, this compound selectively curtails a major pro-inflammatory branch of the CD40 signal.
-
CD40-CD40L PPI Inhibitors (e.g., DRI-C21041, DRI-C21045): Extracellular Upstream Inhibition This class of inhibitors, including compounds like DRI-C21041 and DRI-C21045, functions by directly preventing the initial, pivotal step in the signaling process: the binding of CD40L to the CD40 receptor on the cell surface.[1][9] By occupying the binding site on CD40L, these molecules effectively block the entire downstream signaling cascade that would normally be initiated by this interaction.[5]
Below is a diagram illustrating the distinct points of inhibition within the CD40 signaling pathway.
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. invivogen.com [invivogen.com]
- 7. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of SMI 6860766 for the CD40-TRAF6 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor (SMI) 6860766 and its specificity for the Cluster of Differentiation 40 (CD40) and TNF Receptor-Associated Factor 6 (TRAF6) interaction. In the landscape of therapeutic intervention for inflammatory diseases and certain cancers, the CD40-TRAF6 signaling axis presents a critical target. This document offers an objective analysis of SMI 6860766, comparing its performance with a structurally similar alternative, SMI 6877002, and provides supporting experimental data and detailed protocols to aid researchers in their evaluation and application of these compounds.
Executive Summary
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between the cytoplasmic tail of CD40 and the TRAF6 signaling adaptor protein. This interaction is a key node in the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB, ultimately driving inflammatory responses. The specificity of such inhibitors is paramount to minimize off-target effects. This guide presents binding affinity data for this compound and a comparable inhibitor across a panel of TRAF proteins, outlines the experimental methodologies to validate these findings, and illustrates the relevant biological and experimental pathways.
Data Presentation: Comparative Binding Affinities
The specificity of this compound and the alternative inhibitor SMI 6877002 has been quantitatively assessed by measuring their binding affinities to the C-terminal domains of various TRAF family members. The following table summarizes the reported binding affinities (in µM), with a lower value indicating a higher affinity.
| Compound | TRAF1 | TRAF2 | TRAF3 | TRAF6 |
| This compound | 51 µM[1] | 30 µM[1] | 37 µM[1] | 59 µM[1] |
| SMI 6877002 | 142 µM[1] | 144 µM[1] | 99 µM[1] | 141 µM[1] |
Data sourced from Zarzycka et al., 2015, as cited in a 2025 research gate request.
This data indicates that while both compounds interact with multiple TRAF proteins, this compound generally exhibits stronger binding across the tested TRAF family members compared to SMI 6877002. Notably, both compounds demonstrate interaction with TRAF6, the intended target. The relatively broad specificity across TRAF family members for both compounds underscores the importance of further functional assays to determine their specific effects on the CD40-TRAF6 signaling axis in a cellular context.
Experimental Protocols
To validate the specificity and efficacy of this compound, a series of biochemical and cell-based assays are essential. The following are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To quantitatively measure the binding kinetics and affinity of a small molecule inhibitor to a target protein in real-time.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a target protein (ligand) is immobilized. The binding of a small molecule (analyte) to the immobilized protein causes a change in mass, which alters the refractive index and is detected as a response.
Methodology:
-
Immobilization of TRAF Proteins:
-
Recombinant human TRAF1, TRAF2, TRAF3, and TRAF6 proteins are individually immobilized on separate flow cells of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is prepared by performing the activation and blocking steps without protein immobilization to subtract non-specific binding.
-
-
Analyte Preparation:
-
This compound is serially diluted in a suitable running buffer (e.g., HBS-EP+) to a range of concentrations (e.g., 1 µM to 100 µM).
-
-
Binding Analysis:
-
The diluted this compound solutions are injected over the flow cells containing the immobilized TRAF proteins at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between each analyte injection using a low pH buffer to remove bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The corrected data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
NF-κB Luciferase Reporter Assay
Objective: To determine the functional consequence of CD40-TRAF6 inhibition on the downstream NF-κB signaling pathway.
Principle: This cell-based assay utilizes a reporter cell line that stably expresses the human CD40 receptor and contains a luciferase gene under the control of an NF-κB response element. Activation of the CD40 pathway leads to NF-κB activation and subsequent luciferase expression, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing human CD40 and an NF-κB-luciferase reporter construct are seeded in a 96-well plate and cultured overnight.
-
-
Compound Treatment and Stimulation:
-
Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Cells are then stimulated with a known CD40 agonist, such as soluble CD40 Ligand (CD40L) or an agonistic anti-CD40 antibody, to induce NF-κB activation. A set of wells should remain unstimulated as a negative control.
-
-
Luciferase Assay:
-
After a defined incubation period (e.g., 6-24 hours), the cells are lysed, and a luciferase substrate is added.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The relative light units (RLU) are normalized to the vehicle-treated, CD40L-stimulated control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal response) is calculated to determine the potency of the inhibitor.
-
Cytokine Secretion Assay
Objective: To measure the effect of this compound on the production and secretion of pro-inflammatory cytokines, a key downstream consequence of CD40-TRAF6 signaling in immune cells.
Principle: This assay measures the levels of specific cytokines (e.g., TNF-α, IL-6) in the supernatant of cultured immune cells following stimulation. Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for this purpose.
Methodology:
-
Cell Culture and Treatment:
-
Primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or mouse bone marrow-derived macrophages - BMDMs) are cultured in a 24- or 48-well plate.
-
The cells are pre-treated with different concentrations of this compound or a vehicle control for 1-2 hours.
-
-
Cell Stimulation:
-
The cells are then stimulated with CD40L to induce cytokine production. Unstimulated and vehicle-treated stimulated controls are included.
-
-
Supernatant Collection and ELISA:
-
After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.
-
The concentration of specific cytokines in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The cytokine concentrations are calculated from a standard curve.
-
The inhibitory effect of this compound is determined by comparing the cytokine levels in the inhibitor-treated wells to the vehicle-treated, stimulated control.
-
Mandatory Visualizations
Caption: CD40-TRAF6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
References
Comparative Analysis of SMI 6860766 Cross-reactivity with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor SMI 6860766, with a focus on its cross-reactivity with signaling pathways other than its primary target. The information is intended for researchers, scientists, and drug development professionals evaluating this compound for therapeutic or research applications.
Introduction to this compound
This compound is a small molecule inhibitor designed to specifically block the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6).[1][2][3][4] The CD40-TRAF6 signaling axis is a key pathway in the inflammatory response, and its inhibition has shown therapeutic potential in preclinical models of obesity-related complications.[2][3][4][5] Specifically, this compound has been demonstrated to improve glucose tolerance and reduce the accumulation of immune cells in the adipose tissue of mice with diet-induced obesity.[2][3][4][5]
Primary Signaling Pathway of this compound
The primary mechanism of action for this compound is the disruption of the CD40-TRAF6 interaction. CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, is expressed on the surface of various immune and non-immune cells. Upon binding to its ligand, CD40L, CD40 recruits TRAF proteins to its intracellular domain, initiating downstream signaling cascades. While CD40 can interact with several TRAF proteins, the interaction with TRAF6 is particularly crucial for pro-inflammatory signaling, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as JNK and p38. This compound specifically targets this interaction, thereby attenuating the subsequent inflammatory response.
Cross-reactivity Profile of this compound
A critical aspect of drug development is understanding the selectivity of a compound and its potential for off-target effects. At present, there is a lack of publicly available data from comprehensive cross-reactivity studies on this compound, such as broad kinase selectivity panels or off-target binding assays against a wide range of receptors and enzymes. The existing literature primarily focuses on its on-target activity of inhibiting the CD40-TRAF6 interaction.
Comparison with a Structurally Related Inhibitor: SMI 6877002
To provide some context on the potential selectivity of this class of inhibitors, we can examine data for a closely related compound, SMI 6877002. This compound also targets the CD40-TRAF6 interaction and has been studied for its effects on neuroinflammation.[2][6]
| Feature | This compound | SMI 6877002 |
| Primary Target | CD40-TRAF6 Interaction | CD40-TRAF6 Interaction |
| Reported Specificity | Data not publicly available. | Selective for CD40-TRAF6 over CD40-TRAF2/3/5 interactions.[2][3] |
| Known Off-Target Interactions | Data not publicly available. | Data not publicly available from broad screening panels. |
| Therapeutic Area of Investigation | Metabolic complications of obesity[2][3][4][5] | Neuroinflammation,[2][6] Atherosclerosis |
It is important to note that while SMI 6877002 has been reported to be selective for the TRAF6 binding site on CD40 over the binding sites for TRAF2, TRAF3, and TRAF5, this does not exclude the possibility of interactions with other, unrelated signaling pathways. Without comprehensive screening data, the full cross-reactivity profile of both this compound and SMI 6877002 remains to be fully elucidated.
Experimental Protocols for Assessing Cross-reactivity
While specific experimental data for this compound is unavailable, the following are standard methodologies employed to determine the cross-reactivity and selectivity of small molecule inhibitors.
High-Throughput Kinase Profiling
Objective: To assess the inhibitory activity of a compound against a large panel of protein kinases.
Methodology:
-
Assay Principle: In vitro kinase activity is measured in the presence of a range of concentrations of the test compound. The activity can be monitored by various methods, such as phosphorylation of a substrate detected by a specific antibody, or by measuring the depletion of ATP.
-
Procedure:
-
A library of purified, active protein kinases is assembled in a multi-well plate format.
-
The test compound (e.g., this compound) is serially diluted and added to the wells containing the kinases.
-
A suitable substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a detection reagent and a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated for each kinase that shows significant inhibition.
-
Affinity-Based Proteomics (e.g., Chemical Proteomics)
Objective: To identify the direct protein targets of a compound in a complex biological sample.
Methodology:
-
Assay Principle: The test compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its interacting proteins from a cell lysate.
-
Procedure:
-
The small molecule inhibitor is chemically modified with a linker to allow for its conjugation to a solid support (e.g., sepharose beads) without compromising its binding activity.
-
A cell or tissue lysate is prepared to solubilize the proteome.
-
The lysate is incubated with the compound-conjugated beads to allow for the binding of target proteins.
-
Non-specifically bound proteins are washed away.
-
The specifically bound proteins are eluted from the beads.
-
The eluted proteins are identified and quantified using mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Assay Principle: The binding of a ligand (e.g., a small molecule inhibitor) to its target protein can increase the protein's resistance to thermal denaturation.
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
Conclusion and Future Directions
This compound is a promising inhibitor of the CD40-TRAF6 signaling pathway with demonstrated efficacy in preclinical models of metabolic disease. However, a comprehensive understanding of its selectivity and potential off-target effects is currently limited by the lack of publicly available cross-reactivity data. To advance the development of this compound and similar compounds, it is imperative that future studies employ rigorous methodologies, such as those described above, to fully characterize their interaction with the broader proteome. Such data will be crucial for accurately interpreting experimental results and for predicting the potential for off-target related efficacy or toxicity in a clinical setting. Researchers are encouraged to perform and publish such selectivity profiling to facilitate a more complete and objective evaluation of this class of inhibitors.
References
- 1. Tumor necrosis factor receptor associated factor 6 (TRAF6) regulation of development, function, and homeostasis of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Knockout of TRAF6 vs. Pharmacological Inhibition with SMI 6860766: A Comparative Guide for Researchers
For researchers in immunology, inflammation, and drug discovery, understanding the intricacies of the TRAF6 signaling pathway is paramount. This guide provides a comprehensive comparison of two primary methodologies used to investigate TRAF6 function: genetic knockout (KO) and pharmacological inhibition using the small molecule inhibitor (SMI) 6860766. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to equip scientists with the necessary information to select the most appropriate approach for their research questions.
Introduction to TRAF6 and its Inhibition
Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) is a pivotal E3 ubiquitin ligase and adaptor protein that plays a crucial role in mediating signal transduction for a wide array of receptors, including the Toll-like receptor (TLR)/interleukin-1 receptor (IL-1R) superfamily and the tumor necrosis factor receptor (TNFR) superfamily. Its activity is central to the activation of downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which govern inflammatory responses, immune cell development, and survival.
Given its central role in inflammation, TRAF6 has emerged as a significant therapeutic target. Genetic knockout of TRAF6 in cellular and animal models provides a definitive tool to study its function by completely ablating its expression. In parallel, small molecule inhibitors such as SMI 6860766, which specifically disrupts the interaction between CD40 and TRAF6, offer a pharmacological approach to modulate TRAF6 activity, providing a potentially translatable strategy for therapeutic intervention.
Quantitative Data Comparison
The following tables summarize the quantitative effects of TRAF6 knockout and this compound on key signaling events and inflammatory outputs.
| Parameter | TRAF6 Knockout | This compound | Citation |
| NF-κB Activation | Complete abrogation of CD40L-induced NF-κB activation. | Dose-dependently suppresses CD40-induced NF-κB reporter activity. | |
| MAPK Activation (p38) | Complete abrogation of CD40L-induced p38 activation. | Data on direct p38 inhibition by this compound is not available. | |
| MAPK Activation (JNK) | Complete abrogation of CD40L-induced JNK activation. | Data on direct JNK inhibition by this compound is not available. | |
| Akt Activation | Complete abrogation of CD40L-induced Akt activation. | Data on direct Akt inhibition by this compound is not available. |
| Parameter | Cell/Animal Model | TRAF6 Knockout | This compound | Citation |
| IL-6 Production | Significantly reduced upon stimulation in various cell types. | Dose-dependently suppresses CD40-induced IL-6 gene expression in bone marrow-derived macrophages. | ||
| IL-1β Production | - | Dose-dependently suppresses CD40-induced IL-1β gene expression in bone marrow-derived macrophages. | ||
| Immune Cell Infiltration | Leads to severe defects in immune cell development and lymph node organogenesis. | Reduced the number of CD45+ leukocytes in epididymal adipose tissue by 69% in a diet-induced obesity mouse model. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the TRAF6 signaling pathway and a typical experimental workflow for generating a TRAF6 knockout cell line.
Caption: CD40-TRAF6 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for generating a TRAF6 knockout cell line using CRISPR-Cas9.
Experimental Protocols
Generation of TRAF6 Knockout Cell Lines via CRISPR-Cas9
This protocol provides a general framework for creating TRAF6 knockout cell lines. Specific details may need to be optimized for different cell types.
1. sgRNA Design and Vector Construction:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the TRAF6 gene using a web-based tool (e.g., CHOPCHOP).
-
Select sgRNAs with high predicted efficiency and low off-target scores.
-
Synthesize and clone the selected sgRNA sequences into a Cas9 expression vector (e.g., pX458, which also contains a GFP reporter).
2. Transfection:
-
Culture the target cell line (e.g., HEK293T) to 70-80% confluency.
-
Transfect the cells with the sgRNA/Cas9 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
3. Selection and Clonal Isolation:
-
48 hours post-transfection, enrich for transfected cells. If using a vector with an antibiotic resistance marker, apply the appropriate antibiotic. If using a fluorescent reporter like GFP, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells.
-
Perform single-cell cloning of the enriched cell population into 96-well plates to generate monoclonal cell lines.
4. Validation:
-
Expand the monoclonal cell lines.
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR amplification of the targeted region of the TRAF6 gene followed by Sanger sequencing to identify clones with frameshift mutations.
-
Protein Expression Analysis: Perform Western blotting on cell lysates from potential knockout clones using an antibody specific for TRAF6 to confirm the absence of the protein.
In Vitro and In Vivo Administration of this compound
In Vitro Studies:
-
Cell Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0-100 µM).
-
Treat cells for the desired duration (e.g., 1 hour) before stimulation with an agonist (e.g., CD40L).
-
Harvest cells or supernatant for downstream analysis (e.g., qPCR for gene expression, ELISA for cytokine secretion).
In Vivo Studies (Mouse Model of Diet-Induced Obesity):
-
Animal Model: Utilize a relevant mouse model, such as C57BL/6J mice on a high-fat diet.
-
Compound Preparation and Administration: Dissolve this compound in a vehicle suitable for in vivo administration (e.g., saline).
-
Administer the compound to the mice via an appropriate route, such as subcutaneous injection. The specific dose and frequency will depend on the experimental design. For example, a weekly subcutaneous injection of 100 µl of saline containing 20 µM of a similar SMI has been used.
-
Monitoring and Analysis: Monitor relevant physiological parameters (e.g., body weight, glucose tolerance).
-
At the end of the study, collect tissues of interest (e.g., adipose tissue) for analysis, such as flow cytometry to quantify immune cell populations.
Discussion and Conclusion
Both genetic knockout of TRAF6 and pharmacological inhibition with this compound are powerful tools for dissecting the role of TRAF6 in health and disease.
TRAF6 knockout offers the advantage of complete and permanent ablation of the protein, providing a clear "loss-of-function" phenotype. This is invaluable for fundamental research aimed at understanding the essential roles of TRAF6 in various biological processes. However, the severe developmental defects observed in global TRAF6 knockout mice can limit their utility for studying the role of TRAF6 in adult physiology and disease. Conditional knockout models, where TRAF6 is deleted in a specific cell type or at a particular time, can circumvent this limitation.
This compound , on the other hand, provides a more nuanced and therapeutically relevant approach. As a small molecule inhibitor, its effects are dose-dependent and reversible, allowing for the study of the consequences of partial and transient TRAF6 inhibition. This is particularly relevant for drug development, as it mimics the action of a potential therapeutic agent. However, it is important to consider potential off-target effects of any small molecule inhibitor and to validate its specificity.
In Vivo Therapeutic Effects of SMI 6860766: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of SMI 6860766's therapeutic effects, offering an objective comparison with alternative compounds and supported by experimental data. This compound is a small molecule inhibitor targeting the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6), a key signaling nexus in inflammatory pathways. As chronic low-grade inflammation is a hallmark of metabolic diseases, this guide also draws a comparison with a mechanistically distinct class of molecules, Vps34 inhibitors, which modulate autophagy and have shown potential in metabolic regulation.
Executive Summary
This compound has demonstrated significant therapeutic potential in preclinical models of diet-induced obesity by improving metabolic parameters and reducing adipose tissue inflammation.[1][2][3][4] A structurally related compound, SMI-6877002, further validates the therapeutic utility of inhibiting the CD40-TRAF6 axis in a model of diabetic retinopathy. In contrast, inhibitors of Vacuolar Protein Sorting 34 (Vps34), a class III phosphoinositide 3-kinase essential for autophagy, offer an alternative strategy for metabolic disease by enhancing insulin sensitivity. This guide presents a comparative overview of the in vivo efficacy, mechanism of action, and experimental protocols for these compounds.
Data Presentation: Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key quantitative in vivo effects of this compound and comparator compounds.
Table 1: In Vivo Efficacy of CD40-TRAF6 Inhibitors
| Compound | Animal Model | Dose & Administration | Key In Vivo Effects | Reference |
| This compound | Diet-induced obese C57BL/6 mice | Not specified | - Improved glucose tolerance- 69% reduction in CD45+ leukocytes in epididymal adipose tissue[2][3][4]- Significant decrease in adipose tissue CD4+ and CD8+ T cells, and macrophages[2][4] | [2][3][4] |
| SMI-6877002 | Streptozotocin-induced diabetic C57BL/6 mice | 20 μM weekly subcutaneous injection | - Significant decrease in retinal TNF-α levels to ~30 pg/ml from ~140 pg/ml[3]- Significant dose-dependent decrease in retinal VEGF levels to ~40 pg/ml from ~80 pg/ml[3] | [3][5] |
Table 2: In Vivo Efficacy of Vps34 Inhibitors
| Compound | Animal Model | Dose & Administration | Key In Vivo Effects | Reference |
| Vps34 Inhibitor (unnamed) | Wild-type mice | Not specified | - Enhanced insulin sensitivity and glucose tolerance, mimicking heterozygous Vps34 kinase-dead mice[1][6] | [1][6] |
| SAR405 | Nude mice with tumor xenografts | 2 mg/kg s.c. | - Decreased tumor growth and weight (B16-F10 and CT26 models)[7] | [4][7] |
| PIK-III derivative (compound 19) | C57BL/6 mice | 10 mg/kg oral | - Good oral bioavailability (F% = 47) and moderate systemic clearance (30 mL/min/kg)[2] | [2] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of this compound and Vps34 inhibitors, the following diagrams illustrate their respective signaling pathways.
Caption: CD40-TRAF6 signaling pathway and the inhibitory action of this compound.
References
- 1. Vps34 PI 3-kinase inactivation enhances insulin sensitivity through reprogramming of mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CD40-TRAF6-dependent inflammatory activity halts the onset of diabetic retinopathy in streptozotocin-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Vps34 reprograms cold into hot inflamed tumors and improves anti–PD-1/PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting the CD40-TRAF6 Signaling Axis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of prominent small molecule inhibitors targeting the critical CD40-TRAF6 protein-protein interaction. This interaction is a key downstream signaling event following CD40 receptor activation and is implicated in a range of inflammatory diseases. By selectively inhibiting this axis, researchers aim to mitigate pro-inflammatory responses while potentially preserving other beneficial CD40 signaling pathways.
This guide summarizes available quantitative data from preclinical studies, presents detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows. The focus is on the two most cited inhibitors from the "TRAF-STOP" series: 6877002 and 6860766 .
The CD40-TRAF6 Signaling Pathway
The CD40 receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, plays a pivotal role in the immune system.[1] Upon binding its ligand, CD40L, the receptor trimerizes and recruits TNF receptor-associated factors (TRAFs) to its intracellular domain. CD40 possesses distinct binding sites for different TRAF proteins; TRAF2, TRAF3, and TRAF5 bind to one site, while TRAF6 binds to another.[2] The CD40-TRAF6 signaling cascade is particularly crucial for pro-inflammatory responses in myeloid cells, such as macrophages.[1] This pathway activates downstream signaling cascades, including the canonical NF-κB pathway, leading to the production of inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2]
Quantitative Head-to-Head Comparison
The following tables summarize the available quantitative data for the CD40-TRAF6 inhibitors 6877002 and 6860766.
Binding Affinity to TRAF Domains (Surface Plasmon Resonance)
Binding affinities of the inhibitors to the C-terminal domains of various TRAF proteins were determined by surface plasmon resonance (SPR). Lower dissociation constant (Kd) values indicate higher binding affinity.
| Compound | TRAF1 Kd (µM) | TRAF2 Kd (µM) | TRAF3 Kd (µM) | TRAF6 Kd (µM) |
| 6877002 | 142[1] | 144[1] | 99[1] | 141[1] |
| 6860766 | 51[1] | 30[1] | 37[1] | 59[1] |
Data from Zarzycka et al., 2015, as cited in subsequent reviews.[1]
Cellular Activity: Inhibition of Cytokine Production
The half-maximal inhibitory concentration (IC50) for the suppression of CD40-induced pro-inflammatory cytokine production in bone marrow-derived macrophages (BMDMs) provides a measure of the inhibitors' potency in a cellular context.
| Compound | IL-1β Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| 6877002 | 16[1] | 50[1] |
| 6860766 | Dose-dependent suppression (0-100 µM)[3] | Dose-dependent suppression (0-100 µM)[3] |
Note: A precise IC50 value for 6860766 in this assay was not found in the reviewed literature, though it is reported to be active in a dose-dependent manner.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are detailed protocols for the key assays used to characterize these inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes a general procedure for determining the binding kinetics and affinity of small molecule inhibitors to TRAF proteins.
Protocol Details:
-
Protein and Compound Preparation : Recombinant C-terminal domains of human TRAF1, TRAF2, TRAF3, and TRAF6 are expressed and purified. The small molecule inhibitors are dissolved in DMSO and serially diluted in running buffer (e.g., HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
Ligand Immobilization : A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). The purified TRAF protein is then injected over the activated surface to allow for covalent immobilization via amine coupling. Remaining active esters are quenched with ethanolamine.
-
Binding Measurement : The system is primed with running buffer to establish a stable baseline. Serial dilutions of the inhibitor are injected over the immobilized TRAF protein surface at a constant flow rate, and the association is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation of the inhibitor.
-
Data Analysis : The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell. The corrected data are then fitted to a suitable binding model, such as a 1:1 Langmuir model, to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Macrophage Cytokine Inhibition Assay
This protocol outlines the procedure for measuring the inhibitory effect of the compounds on CD40-induced cytokine production in macrophages.
Protocol Details:
-
Macrophage Preparation : Bone marrow is harvested from the femurs and tibias of mice. The cells are then cultured in the presence of macrophage colony-stimulating factor (M-CSF) for several days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Cell Plating and Treatment : Differentiated BMDMs are plated in multi-well plates. The cells are then pre-incubated with various concentrations of the CD40-TRAF6 inhibitors (or vehicle control) for a specified period (e.g., 1 hour).
-
CD40 Stimulation : Following pre-incubation with the inhibitors, the BMDMs are stimulated with an agonistic anti-CD40 antibody or recombinant CD40L to activate the CD40 signaling pathway.[4]
-
Cytokine Measurement : After an incubation period (e.g., 24 hours), the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines, such as IL-1β and IL-6, in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis : The data are used to generate dose-response curves, and the IC50 values are calculated to determine the concentration of each inhibitor required to reduce cytokine production by 50%.
Summary and Conclusion
The available data indicates that both 6877002 and 6860766 are effective small molecule inhibitors of the CD40-TRAF6 interaction. Based on the reported binding affinities, 6860766 displays a higher affinity for TRAF6 (Kd = 59 µM) compared to 6877002 (Kd = 141 µM) .[1] Furthermore, 6860766 also shows higher affinity for TRAF1, TRAF2, and TRAF3.[1]
In cellular assays, 6877002 has demonstrated clear dose-dependent inhibition of pro-inflammatory cytokine production with IC50 values in the micromolar range.[1] While specific IC50 values for 6860766 are not as readily available in the reviewed literature, it has been shown to effectively suppress cytokine gene expression in a dose-dependent manner.[3]
The choice between these inhibitors for future research may depend on the specific requirements of the study, such as the desired selectivity profile and the cellular context being investigated. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the CD40-TRAF6 signaling axis.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of the small molecule inhibitor SMI 6860766 and its related compound, SMI-6877002. Both molecules target the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6), a critical node in inflammatory signaling pathways. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the targeted signaling pathway.
Introduction to CD40-TRAF6 Signaling
The interaction between the co-stimulatory protein CD40 and its downstream adaptor protein TRAF6 is a key driver of inflammation in various pathological conditions. Ligation of CD40 on the surface of immune and non-immune cells recruits TRAF6, initiating a signaling cascade that leads to the activation of several downstream effectors, including nuclear factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt. This activation results in the production of pro-inflammatory cytokines and chemokines, contributing to the pathogenesis of diseases such as obesity-associated insulin resistance, diabetic retinopathy, and neuroinflammation. Small molecule inhibitors that block the CD40-TRAF6 interaction, such as this compound and SMI-6877002, represent a promising therapeutic strategy to mitigate this pro-inflammatory signaling.
Chemical Structures
| Compound | This compound | SMI-6877002 |
| Structure | 3-(4-Bromo-2-chloro-phenylamino)-1-phenyl-propenone | (2E)-3-((2,5-Dimethylphenyl) amino)-1-phenyl-2-propen-1-one |
| CAS Number | 433234-16-3 | 433249-94-6 |
Comparative Efficacy and Biological Activity
This compound and SMI-6877002 have been evaluated in different preclinical models, demonstrating the therapeutic potential of inhibiting the CD40-TRAF6 interaction in various inflammatory diseases.
This compound in Diet-Induced Obesity
This compound has been primarily studied in the context of metabolic disorders, specifically diet-induced obesity (DIO). In a key study, treatment of mice with DIO using this compound resulted in significant improvements in metabolic parameters. While the treatment did not affect overall weight gain, it notably improved glucose tolerance. Furthermore, this compound treatment led to a marked reduction in immune cell infiltration into adipose tissue, a hallmark of obesity-related inflammation. Specifically, a significant decrease in CD45+ leukocytes, including CD4+ and CD8+ T cells and macrophages, was observed in the epididymal adipose tissue.
Table 1: Effects of this compound in a Mouse Model of Diet-Induced Obesity
| Parameter | Vehicle Control | This compound | Percentage Change | Reference |
| Glucose Tolerance | Impaired | Improved | Not Quantified | |
| CD45+ Leukocytes in Adipose Tissue | High | Reduced | ↓ 69% | |
| Adipose Tissue CD4+ T cells | High | Significantly Decreased | Not Quantified | |
| Adipose Tissue CD8+ T cells | High | Significantly Decreased | Not Quantified | |
| Adipose Tissue Macrophages | High | Significantly Decreased | Not Quantified |
SMI-6877002 in Diabetic Retinopathy and Neuroinflammation
SMI-6877002 has been investigated for its therapeutic potential in diabetic retinopathy and neuroinflammatory conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. In a model of diabetic retinopathy, SMI-6877002 treatment effectively halted the production of TNF-α and VEGF in the retina, key mediators of retinal inflammation and vascular leakage. This intervention also prevented retinal vascular leakage and capillary degeneration.
In the context of neuroinflammation, SMI-6877002 demonstrated a dose-dependent reduction in the trans-endothelial migration of human monocytes. Treatment with SMI-6877002 also skewed monocytes towards an anti-inflammatory phenotype, characterized by decreased production of reactive oxygen species (ROS), TNF-α, and IL-6, and increased production of the anti-inflammatory cytokine IL-10. In vivo, SMI-6877002 treatment reduced the infiltration of monocyte-derived macrophages into the central nervous system in both rat and mouse models of EAE.
Table 2: Effects of SMI-6877002 in Models of Diabetic Retinopathy and Neuroinflammation
| Model | Parameter | Vehicle Control | SMI-6877002 | Percentage Change | Reference |
| Diabetic Retinopathy (Mouse) | Retinal TNF-α | Elevated | Reduced | Not Quantified | |
| Retinal VEGF | Elevated | Reduced | Not Quantified | ||
| Retinal Vascular Leakage | Present | Halted | Not Quantified | ||
| Capillary Degeneration | Present | Halted | Not Quantified | ||
| Neuroinflammation (Human Monocytes in vitro) | Trans-endothelial Migration | High | Reduced | Dose-dependent | |
| TNF-α Production | High | Decreased | Not Quantified | ||
| IL-6 Production | High | Decreased | Not Quantified | ||
| IL-10 Production | Low | Increased | Not Quantified | ||
| Neuroinflammation (EAE Model) | CNS Infiltrating Macrophages | High | Reduced | Significant Reduction |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CD40-TRAF6 signaling pathway targeted by these inhibitors and a general workflow for evaluating their efficacy in a diet-induced obesity model.
Caption: CD40-TRAF6 Signaling Pathway Inhibition.
Caption: In Vivo Efficacy Evaluation Workflow.
Experimental Protocols
Diet-Induced Obesity Mouse Model and this compound Administration
-
Animal Model: Male C57BL/6J mice are typically used. At 6-8 weeks of age, mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 12-16 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Inhibitor Preparation and Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Mice on the HFD are then treated with this compound or vehicle via oral gavage or subcutaneous injection at a specified dose and frequency for a defined period (e.g., daily for 4-6 weeks).
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.
-
Glucose Administration: A 20% glucose solution is administered via oral gavage at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Isolation of Stromal Vascular Fraction (SVF) from Adipose Tissue
-
Tissue Collection: Epididymal white adipose tissue is harvested, minced into small pieces, and placed in a digestion buffer containing collagenase type I.
-
Digestion: The tissue is incubated at 37°C with shaking for 30-60 minutes to dissociate the cells.
-
Cell Filtration and Centrifugation: The cell suspension is passed through a 100 µm cell strainer to remove undigested tissue. The filtrate is then centrifuged to separate the floating adipocytes from the SVF pellet.
-
Red Blood Cell Lysis: The SVF pellet is resuspended in a red blood cell lysis buffer to remove contaminating erythrocytes.
-
Cell Counting: The final SVF cell suspension is washed, resuspended in a suitable buffer (e.g., PBS with 2% FBS), and cells are counted.
Flow Cytometry of Adipose Tissue Immune Cells
-
Antibody Staining: The isolated SVF cells are incubated with a cocktail of fluorescently labeled antibodies specific for various immune cell surface markers. A typical panel might include antibodies against CD45 (pan-leukocyte), F4/80 (macrophages), CD11b, CD11c (macrophage and dendritic cell subsets), CD3 (T cells), CD4, and CD8 (T cell subsets).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Gating Strategy: A sequential gating strategy is employed to identify specific immune cell populations. For example, leukocytes are first gated based on CD45 expression. Within the CD45+ population, macrophages can be identified as F4/80+ and CD11b+. Further gating can distinguish between different macrophage and T cell subsets.
-
Data Analysis: The percentage and absolute number of each immune cell population are determined.
Conclusion
This compound and SMI-6877002 are potent inhibitors of the CD40-TRAF6 signaling pathway with demonstrated efficacy in preclinical models of inflammatory diseases. This compound shows promise in ameliorating the metabolic complications of diet-induced obesity by improving glucose tolerance and reducing adipose tissue inflammation. SMI-6877002 has shown therapeutic potential in diabetic retinopathy and neuroinflammation by reducing inflammatory mediators and immune cell infiltration. Further comparative studies are warranted to fully elucidate the relative potency and therapeutic advantages of these and other related compounds in different disease contexts. The detailed experimental protocols provided herein offer a foundation for the continued investigation of these promising therapeutic agents.
Safety Operating Guide
Navigating the Disposal of SMI-6860766: A Procedural Guide for Laboratory Professionals
Absence of specific disposal protocols for the novel kinase inhibitor SMI-6860766 necessitates a cautious and informed approach to its waste management. This guide provides essential safety and logistical information, drawing upon established best practices for the handling of hazardous research chemicals to ensure the protection of laboratory personnel and the environment.
In the absence of a manufacturer-issued Safety Data Sheet (SDS) with explicit disposal instructions for SMI-6860766, researchers, scientists, and drug development professionals must adhere to general principles of hazardous waste management. As a biologically active compound, specifically a kinase inhibitor, SMI-6860766 should be treated as a potentially hazardous substance. The primary directive is to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and guidance.
Core Safety and Handling Protocols
Proper personal protective equipment (PPE) is paramount when handling SMI-6860766 and its associated waste streams. The immediate risks of exposure, which can range from skin and eye irritation to unknown long-term health effects, mandate a comprehensive safety strategy.
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Consider double-gloving. | Prevents dermal absorption of the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or potential splashes. | Protects eyes from accidental splashes of solutions containing SMI-6860766. |
| Lab Coat | Standard laboratory coat. A chemically resistant apron may be worn over the lab coat for added protection. | Prevents contamination of personal clothing. |
| Respiratory Protection | A certified respirator (e.g., N95 or higher) should be used if there is a risk of inhaling dust or aerosols. | Minimizes the risk of respiratory tract exposure, especially when handling the solid compound. |
This table summarizes the minimum recommended PPE for handling SMI-6860766. Always refer to your institution's specific PPE requirements.
Step-by-Step Disposal Procedures
The disposal of SMI-6860766 must be approached through a systematic process of waste segregation, containment, and labeling, in strict accordance with institutional and regulatory guidelines.
1. Waste Segregation:
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Contaminated Lab Debris: Items such as gloves, paper towels, and plastic vials that are contaminated with SMI-6860766 should be collected in a designated, lined container.[1] This container must be clearly labeled as hazardous waste.
-
Unused or Expired Compound: The pure, solid form of SMI-6860766 should be disposed of in its original container if possible, or in a securely sealed, compatible container. It should be treated as a hazardous chemical waste.
-
-
Liquid Waste:
-
Organic Solvent Solutions: Solutions of SMI-6860766 in organic solvents (e.g., DMSO) should be collected in a designated hazardous waste container for organic solvents. It is best practice to segregate halogenated and non-halogenated solvent waste streams.[1]
-
Aqueous Solutions: Aqueous solutions containing SMI-6860766 should be collected in a separate, designated hazardous waste container for aqueous chemical waste. Under no circumstances should this waste be disposed of down the drain. [2]
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with SMI-6860766 must be disposed of in a designated sharps container.
-
2. Waste Containment and Labeling:
All waste containers must be in good condition, compatible with the waste they contain, and kept securely closed except when adding waste.[3][4] Each container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[1][5] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "SMI-6860766 in DMSO")
-
The approximate concentrations and volumes
-
The date of initial waste accumulation
-
The name of the principal investigator and the laboratory location
3. Storage and Collection:
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be away from general traffic and have secondary containment to catch any potential leaks. Once a waste container is full, or before the accumulation time limit set by your institution is reached, a waste pickup should be requested from your EHS department.
Experimental Workflow for Disposal of SMI-6860766
The following diagram illustrates the decision-making process and workflow for the proper disposal of SMI-6860766 in a laboratory setting.
Caption: Workflow for the safe disposal of SMI-6860766 waste from a laboratory.
In Case of a Spill
In the event of a spill of SMI-6860766, the following general procedure should be followed:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Consult your institution's spill response procedure.
-
If trained and it is safe to do so, contain the spill using a chemical spill kit.
-
Absorb liquid spills with an inert absorbent material.
-
Carefully clean the area, working from the outside in.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Contact your EHS department to report the spill and arrange for waste pickup.
By adhering to these established principles of laboratory safety and waste management, researchers can ensure the responsible disposal of novel compounds like SMI-6860766, thereby safeguarding themselves, their colleagues, and the wider environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
